molecular formula C4H2BrF2NO B13575602 3-Bromo-5-(difluoromethyl)isoxazole

3-Bromo-5-(difluoromethyl)isoxazole

Cat. No.: B13575602
M. Wt: 197.97 g/mol
InChI Key: KIIQODGTBPYAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(difluoromethyl)isoxazole is a useful research compound. Its molecular formula is C4H2BrF2NO and its molecular weight is 197.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(difluoromethyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(difluoromethyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2BrF2NO

Molecular Weight

197.97 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)-1,2-oxazole

InChI

InChI=1S/C4H2BrF2NO/c5-3-1-2(4(6)7)9-8-3/h1,4H

InChI Key

KIIQODGTBPYAFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Br)C(F)F

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 3-Bromo-5-(difluoromethyl)isoxazole for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties.[1] 3-Bromo-5-(difluoromethyl)isoxazole (CAS 2090657-50-2) has emerged as a high-value heterocyclic building block that addresses these challenges through two strategic handles: a reactive bromine at the C3 position for scaffold elaboration and a difluoromethyl (


) group at the C5 position acting as a lipophilic hydrogen bond donor.

This guide analyzes the chemical properties of this motif, detailing its utility as a bioisostere for unstable polar groups, its role in blocking metabolic soft spots, and its versatile reactivity in palladium-catalyzed cross-coupling reactions.

Structural & Electronic Analysis

The 3-bromo-5-(difluoromethyl)isoxazole scaffold offers a unique electronic profile driven by the synergy between the heteroaromatic core and its substituents.

The Difluoromethyl ( ) Moiety: A "Lipophilic Hydroxyl"

Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the difluoromethyl group contains an acidic proton (

when attached to heteroaromatics). This confers hydrogen bond donor (HBD) capability similar to hydroxyl (-OH) or thiol (-SH) groups but with significantly distinct properties:
  • Lipophilicity Modulation: While -OH groups lower LogP, the

    
     group increases lipophilicity (typically 
    
    
    
    LogP +0.3 to +0.6 relative to
    
    
    ), improving membrane permeability.
  • Metabolic Blocking: The C-F bond strength (~116 kcal/mol) renders the C5 position resistant to cytochrome P450-mediated oxidation, a common clearance pathway for C5-methyl isoxazoles.

The Isoxazole Core & C3-Bromine

The isoxazole ring acts as a bioisostere for amide bonds and carboxylic acids due to its planar geometry and specific electrostatic potential. The C3-position bromine is electronically activated for oxidative addition by the adjacent electronegative nitrogen, making it a superior electrophile for cross-coupling compared to unactivated aryl bromides.

Physicochemical Profile

The following data summarizes the critical parameters for drug design. Values are derived from experimental analogs and computational consensus for the specific structure.

PropertyValue / RangeDesign Implication
Molecular Formula

Low molecular weight fragment (MW 197.[2][3]97)
LogP (Consensus) 1.9 – 2.2Ideal for CNS penetration and oral bioavailability
TPSA ~26

Low polar surface area favors permeability
H-Bond Donors 1 (Weak,

)
Specific interaction with receptor carbonyls/fluorines
H-Bond Acceptors 2 (N, O)Standard vector for target engagement
pKa (

proton)
~18Weak acidity allows H-bonding without ionization at physiological pH

Synthetic Utility & Reactivity[3][4][5][6]

The primary utility of 3-bromo-5-(difluoromethyl)isoxazole lies in its ability to serve as a "plug-and-play" cassette for installing the isoxazole core into complex molecules.

Synthesis of the Core

The most robust route to this scaffold involves a [3+2] cycloaddition between a brominated nitrile oxide precursor and a difluoromethyl-substituted alkyne.

Protocol A: [3+2] Cycloaddition (Scale-Up Compatible)

  • Precursors: Dibromoformaldoxime and 3,3-difluoropropyne.

  • Conditions:

    
     (aq), EtOAc, 
    
    
    
    to RT.
  • Mechanism: In situ generation of bromonitrile oxide followed by regioselective cycloaddition.

  • Yield: Typically 60-75%.

Cross-Coupling Strategies (C3-Functionalization)

The C3-Br bond is highly amenable to Suzuki-Miyaura coupling. However, the electron-deficient nature of the isoxazole ring requires specific ligand choices to prevent protodebromination or ring opening.

Protocol B: Optimized Suzuki-Miyaura Coupling

  • Substrate: 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Chosen for stability against heteroatom chelation.
    
  • Base:

    
     (2.0 equiv) - Mild base prevents base-sensitive side reactions.
    
  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

  • Conditions:

    
    , 4-12 hours.
    

Critical Note: Avoid strong alkoxide bases (e.g., NaOtBu) which can trigger ring cleavage of the isoxazole (N-O bond rupture) at elevated temperatures.

Medicinal Chemistry Applications

Bioisosteric Replacement

Researchers utilize this motif to replace:

  • Thiazoles/Oxazoles: To modulate metabolic stability or avoid S-oxidation.

  • Phenols: The

    
     group mimics the phenol H-bond donor without the liability of Phase II conjugation (glucuronidation).
    
Case Study Logic: Metabolic Stability

In the optimization of COX-2 inhibitors (e.g., Valdecoxib analogs), replacing a C5-methyl group with a C5-difluoromethyl group often retains potency while significantly extending half-life (


). The 

group prevents the formation of the hydroxymethyl metabolite, effectively "capping" the metabolic soft spot.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional roles of each part of the molecule in a drug design context.

SAR_Logic Core 3-Bromo-5-(difluoromethyl)isoxazole Br C3-Bromine Handle Core->Br Isox Isoxazole Core Core->Isox CF2H C5-Difluoromethyl Core->CF2H Coupling Suzuki/Stille Coupling (Scaffold Growth) Br->Coupling Pd-Catalysis Bioiso Bioisostere for Amide/Ester Isox->Bioiso Geometry HBond Lipophilic H-Bond Donor (Mimics -OH/-SH) CF2H->HBond Acidic Proton Metab Blocks Metabolic Oxidation (vs -CH3) CF2H->Metab C-F Bond Strength

Caption: Functional decomposition of the scaffold highlighting synthetic handles and medicinal properties.

Diagram 2: Synthetic Workflow

A flowchart depicting the synthesis of the building block and its subsequent application.

Synthesis_Workflow Start1 Dibromoformaldoxime Cyclo [3+2] Cycloaddition (NaHCO3, EtOAc, RT) Start1->Cyclo Start2 3,3-Difluoropropyne Start2->Cyclo Product 3-Bromo-5-(difluoromethyl)isoxazole (The Building Block) Cyclo->Product Regioselective Coupling Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Product->Coupling C3-Functionalization Final Functionalized Drug Candidate Coupling->Final

Caption: Synthetic route from raw materials to final drug candidate via the title building block.

References

  • BenchChem. 3-Bromo-5-(difluoromethyl)isoxazole Product Analysis and Catalog Data. Retrieved from

  • Mykhailiuk, P. K. (2015). In situ generation of difluoromethylated nitrile oxides: a rapid access to 3-difluoromethyl isoxazoles. European Journal of Organic Chemistry. (Contextual citation for isoxazole synthesis methodology).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. Retrieved from

  • AK Scientific. Product Specification: 3-Bromo-5-(difluoromethyl)isoxazole (CAS 2090657-50-2).[2] Retrieved from

  • Xing, L., et al. (2017). Physicochemical Properties of the Difluoromethyl Group for Drug Design. MedChemComm.

Sources

3-Bromo-5-(difluoromethyl)isoxazole: A Strategic Bioisostere for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic manipulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key attributes, stands as a cornerstone of medicinal chemistry.[1][2] This guide delves into the utility of a highly promising building block, 3-bromo-5-(difluoromethyl)isoxazole , as a versatile bioisostere.

The isoxazole ring is a privileged scaffold, present in numerous approved drugs, and is recognized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions.[3][4] The introduction of a difluoromethyl (-CF2H) group further enhances its value. The -CF2H moiety is a unique bioisostere for hydroxyl, thiol, and amine groups, offering the advantages of increased metabolic stability, enhanced lipophilicity, and the capacity to act as a weak hydrogen bond donor.[5] This combination of a reactive handle (the 3-bromo position) and a bioisosteric element (the 5-difluoromethyl group) makes 3-bromo-5-(difluoromethyl)isoxazole a powerful tool for lead optimization and the generation of novel intellectual property.

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of 3-bromo-5-(difluoromethyl)isoxazole in medicinal chemistry.

Physicochemical Properties and Bioisosteric Rationale

The strategic incorporation of the 5-(difluoromethyl)isoxazole moiety is predicated on its ability to favorably modulate key physicochemical and pharmacokinetic parameters. The electron-withdrawing nature of the difluoromethyl group and the isoxazole ring influences the molecule's electronic distribution, lipophilicity, and metabolic stability.

PropertyValueSignificance in Drug Design
Molecular Weight 197.97 g/mol Provides a relatively small, yet impactful, bioisosteric replacement, minimizing the risk of significantly increasing molecular weight during lead optimization.[5]
XlogP (Predicted) 2.0The difluoromethyl group generally increases lipophilicity compared to a hydroxyl or amine group, which can enhance membrane permeability and cell penetration.[6]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, contributing to target binding.
Hydrogen Bond Donors 1 (weak)The C-H bond of the difluoromethyl group can function as a weak hydrogen bond donor, mimicking the hydrogen bond donating capacity of hydroxyl or amine groups.[5]

The Bioisosteric Advantage of the Difluoromethyl Group:

The difluoromethyl group serves as a compelling bioisostere for several key functional groups for the following reasons:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the -CF2H group more resistant to oxidative metabolism compared to a -CH2OH or -CH2NH2 group. This can lead to an increased half-life and improved bioavailability of a drug candidate.[5]

  • Lipophilicity Modulation: The -CF2H group is more lipophilic than a hydroxyl group, which can be advantageous for crossing biological membranes, including the blood-brain barrier.

  • Hydrogen Bonding Potential: Unlike the trifluoromethyl (-CF3) group, the -CF2H group retains a proton that can participate in hydrogen bonding interactions with biological targets, thus mimicking the functionality of a hydroxyl or amine group.[5]

  • Conformational Effects: The steric bulk of the -CF2H group is comparable to a methyl or ethyl group, allowing it to be well-tolerated in many binding pockets.

The following diagram illustrates the concept of bioisosteric replacement using the 5-(difluoromethyl)isoxazole moiety.

G cluster_0 Lead Compound cluster_1 Optimized Compound cluster_2 Bioisosteric Replacement cluster_3 Improved Properties Lead R-X-H (e.g., R-OH, R-SH, R-NH2) Bioisostere 5-(difluoromethyl)isoxazole Lead->Bioisostere Replacement of metabolically liable group Optimized R-Bioisostere Metabolic Stability Metabolic Stability Optimized->Metabolic Stability Lipophilicity Lipophilicity Optimized->Lipophilicity Target Affinity Target Affinity Optimized->Target Affinity Bioavailability Bioavailability Optimized->Bioavailability Bioisostere->Optimized Incorporation into lead scaffold

Caption: Bioisosteric replacement strategy.

Synthesis and Reactivity

The synthesis of 3-bromo-5-(difluoromethyl)isoxazole is accessible through established heterocyclic chemistry methodologies, primarily involving a [3+2] cycloaddition reaction. The resulting 3-bromo substituent serves as a versatile synthetic handle for further diversification through cross-coupling reactions.

Synthesis of 3-Bromo-5-(difluoromethyl)isoxazole

Experimental Protocol: Synthesis of 3-Bromo-5-(difluoromethyl)isoxazole

This protocol is adapted from the work of Mykhailiuk and co-workers.[7]

Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

  • To a solution of propargyl alcohol in a suitable organic solvent (e.g., ethyl acetate), add a mild base (e.g., sodium bicarbonate).

  • Slowly add dibromoformaldoxime to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 3-bromo-5-(hydroxymethyl)isoxazole.

Step 2: Oxidation to 3-Bromo-5-formylisoxazole

  • Dissolve 3-bromo-5-(hydroxymethyl)isoxazole in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-5-formylisoxazole, which can be used in the next step without further purification.

Step 3: Deoxofluorination to 3-Bromo-5-(difluoromethyl)isoxazole

  • Dissolve 3-bromo-5-formylisoxazole in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-bromo-5-(difluoromethyl)isoxazole.

The overall synthetic workflow is depicted in the following diagram:

G Propargyl_Alcohol Propargyl Alcohol Cycloaddition [3+2] Cycloaddition Propargyl_Alcohol->Cycloaddition Dibromoformaldoxime Dibromoformaldoxime Dibromoformaldoxime->Cycloaddition 3_Bromo_5_hydroxymethylisoxazole 3-Bromo-5-(hydroxymethyl)isoxazole Cycloaddition->3_Bromo_5_hydroxymethylisoxazole Oxidation Oxidation (e.g., PCC) 3_Bromo_5_hydroxymethylisoxazole->Oxidation 3_Bromo_5_formylisoxazole 3-Bromo-5-formylisoxazole Oxidation->3_Bromo_5_formylisoxazole Deoxofluorination Deoxofluorination (e.g., DAST) 3_Bromo_5_formylisoxazole->Deoxofluorination Final_Product 3-Bromo-5-(difluoromethyl)isoxazole Deoxofluorination->Final_Product

Caption: Synthetic workflow for 3-bromo-5-(difluoromethyl)isoxazole.

Reactivity of the 3-Bromo Substituent: A Gateway to Diverse Scaffolds

The bromine atom at the 3-position of the isoxazole ring is a key feature, providing a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds.[2] The reaction of 3-bromo-5-(difluoromethyl)isoxazole with a variety of boronic acids or esters, in the presence of a palladium catalyst and a base, provides a straightforward route to 3-aryl- and 3-heteroaryl-5-(difluoromethyl)isoxazoles.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 3-bromo-5-(difluoromethyl)isoxazole, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to 80-100 °C and stir for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the utility of 3-bromo-5-(difluoromethyl)isoxazole as a building block in palladium-catalyzed cross-coupling reactions.

G cluster_0 Palladium-Catalyzed Cross-Coupling Start 3-Bromo-5-(difluoromethyl)isoxazole Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Buchwald_Hartwig Buchwald-Hartwig (R2NH) Start->Buchwald_Hartwig Product_Aryl 3-Aryl-5-(difluoromethyl)isoxazole Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl-5-(difluoromethyl)isoxazole Sonogashira->Product_Alkynyl Product_Amino 3-Amino-5-(difluoromethyl)isoxazole Buchwald_Hartwig->Product_Amino

Caption: Cross-coupling reactions of the core scaffold.

Application as a Bioisostere in Medicinal Chemistry: Illustrative Examples

While specific, publicly available case studies detailing the direct bioisosteric replacement of a functional group with 3-bromo-5-(difluoromethyl)isoxazole followed by extensive SAR are limited, the prevalence of the 3-aryl-5-(trifluoromethyl/difluoromethyl)isoxazole scaffold in recent medicinal chemistry literature and patents strongly suggests its application in this context.[8][9] The following examples showcase the types of complex, biologically active molecules that can be accessed from this versatile building block.

Isoxazole Derivatives as Anticancer Agents

Numerous studies have explored the utility of 3,5-disubstituted isoxazoles as scaffolds for the development of novel anticancer agents.[6][10][11] The isoxazole core can serve as a rigid template to orient substituents for optimal interaction with biological targets such as kinases or other enzymes implicated in cancer progression. The introduction of a difluoromethyl group at the 5-position can enhance the metabolic stability and cell permeability of these compounds, potentially leading to improved in vivo efficacy.

Isoxazoles in the Treatment of Neurological and Inflammatory Disorders

The isoxazole moiety is also a key component of drugs targeting the central nervous system and inflammatory pathways. For instance, isoxazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of various receptors.[12] The ability of the 5-(difluoromethyl)isoxazole to act as a hydrogen bond donor and its favorable lipophilicity make it an attractive bioisostere in the design of new therapeutics for these conditions.

Conclusion

3-Bromo-5-(difluoromethyl)isoxazole is a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a reactive handle for diversification and a bioisosteric difluoromethyl group offers a powerful strategy for addressing common challenges in drug discovery, such as metabolic instability and poor membrane permeability. The synthetic accessibility of this compound, coupled with the broad utility of the isoxazole scaffold in a wide range of therapeutic areas, positions it as a key tool for the development of next-generation therapeutics. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic properties continues to grow, the strategic application of well-designed bioisosteres like 3-bromo-5-(difluoromethyl)isoxazole will undoubtedly play an increasingly important role in the successful discovery and development of new medicines.

References
  • Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Andersen, K. E., Lundbeck, J. M., Nielsen, E. Ø., & Kehler, J. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor, 13(2), 249-252. [Link]

  • US20200231556A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. (2020).
  • Mykhailiuk, P. K., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877-15899. [Link]

  • WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors. (2017).
  • Chatterjee, T., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. RSC Medicinal Chemistry. [Link]

  • Bacheley, L., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus Chimie, 27. [Link]

  • Zhang, Y., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica, 46(6), 1706-1721. [Link]

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. European Journal of Medicinal Chemistry, 46(2), 691-703. [Link]

  • PubChemLite. 3-bromo-5-(difluoromethyl)isoxazole (C4H2BrF2NO). [Link]

  • Mykhailiuk, P. K., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877-15899. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Molecules, 30(15), 5632. [Link]

  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 15(12), 1000-1010. [Link]

Sources

Role of difluoromethyl group in isoxazole pharmacophore stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to immunomodulators (Leflunomide). However, its utility is frequently compromised by two distinct metabolic liabilities: oxidative lability of alkyl side chains (specifically the 5-methyl group) and reductive cleavage of the N–O bond .

This technical guide analyzes the difluoromethyl (CF₂H) group as a superior bioisostere for the methyl group. Unlike the trifluoromethyl (CF₃) group, which is purely lipophilic and electron-withdrawing, the CF₂H moiety acts as a lipophilic hydrogen bond donor , maintaining critical binding interactions while sterically and electronically shielding the isoxazole core from metabolic degradation.

The Stability Challenge: Isoxazole Metabolic Liabilities

To engineer stability, one must first understand the mechanism of failure. Isoxazoles undergo metabolism via two orthogonal pathways, often dictating the clearance (Cl_int) of the drug candidate.

Oxidative Metabolism (The "Soft Spot")

The 5-methylisoxazole motif is electronically activated for oxidation. Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) rapidly hydroxylate the methyl group.

  • Mechanism: Hydrogen atom abstraction (HAT) from the methyl group (

    
    -C-H bond energy ~98 kcal/mol) leads to a hydroxymethyl intermediate, which is subsequently oxidized to a carboxylic acid or, more dangerously, bioactivated into a reactive enimine  or quinone methide  capable of covalent adduction to proteins (glutathione trapping).
    
Reductive Ring Opening

The N–O bond is the weakest link in the isoxazole ring (Bond Dissociation Energy ~55-60 kcal/mol).

  • Mechanism: Reductive cleavage is catalyzed by heme iron (CYP450 Fe(II)) or cytosolic molybdoenzymes (Aldehyde Oxidase). The transfer of a single electron to the isoxazole

    
    -system generates a radical anion, leading to N–O bond fission.
    
  • Product: The ring opens to form an

    
    -amino-enone, which hydrolyzes to a 
    
    
    
    -diketone or
    
    
    -keto aldehyde, destroying pharmacophoric integrity.[1]

The Difluoromethyl Solution: Physicochemical Profile

The CF₂H group offers a "Goldilocks" zone of physicochemical properties, distinct from both CH₃ and CF₃.

Table 1: Comparative Physicochemical Properties of Isoxazole Substituents

PropertyMethyl (-CH₃)Trifluoromethyl (-CF₃)Difluoromethyl (-CF₂H) Impact on Isoxazole
Hammett

-0.17 (Donor)0.54 (Strong EWG)0.32 (Moderate EWG) Modulates N-O bond electron density.[1]
H-Bonding NoneNone (Acceptor only)Donor (Weak) Acts as a bioisostere for -OH or -SH.[1]
Lipophilicity (

)
0.560.880.65 Improves permeability without excessive logP penalty.[1]
Metabolic Stability Low (Oxidative)HighHigh Blocks HAT; C-F bond is metabolically inert.[1]
Mechanistic Stabilization
  • Blocking Oxidation: The C–F bond strength (~116 kcal/mol) renders the CF₂H group inert to CYP-mediated hydrogen abstraction. This completely shuts down the primary oxidative clearance pathway observed in 5-methylisoxazoles.

  • Modulating Reduction: While electron-withdrawing groups (EWGs) theoretically stabilize the radical anion intermediate (facilitating reduction), the CF₂H group provides a steric shield around the nitrogen atom. Furthermore, by lowering the pKa of the ring nitrogen, it alters the binding affinity to the heme iron of CYP450s, often reducing the efficiency of the reductive electron transfer.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of Methyl- vs. Difluoromethyl-isoxazoles.

MetabolicPathways Iso_Me 5-Methylisoxazole (Substrate) Radical C-Centered Radical Iso_Me->Radical CYP450 (Oxidation) H-Abstraction RingOpen Amino-Enone (Ring Cleavage) Iso_Me->RingOpen Reductase/Fe(II) + 2e- / + 2H+ Iso_CF2H 5-Difluoromethylisoxazole (Stabilized Analog) Iso_CF2H->Radical BLOCKED (Strong C-F Bond) Iso_CF2H->RingOpen MITIGATED (Steric/Electronic) Alcohol Hydroxymethyl Isoxazole Radical->Alcohol OH Rebound Acid Carboxylic Acid (Inactive) Alcohol->Acid Further Ox

Caption: Figure 1. Metabolic divergence. The CF₂H group (green pathway) effectively blocks the rapid oxidative clearance (red pathway) typical of methyl-isoxazoles while mitigating reductive ring opening.

Experimental Protocols

To validate the stability conferred by the CF₂H group, the following synthesis and assay workflows are recommended.

Synthesis of 5-Difluoromethylisoxazoles

Context: Direct fluorination is difficult. The most robust method involves [3+2] cycloaddition using difluoromethyl-substituted dipolarophiles.[1]

Protocol:

  • Reagents:

    
    -Difluoroacetaldehyde ethyl hemiacetal (Precursor), Hydroxylamine hydrochloride, Alkyne substrate, Chloramine-T (Oxidant).[1]
    
  • Step A (Oxime Formation): React the difluoro-hemiacetal with hydroxylamine to form the difluoro-aldoxime.[1]

  • Step B (Cycloaddition):

    • Dissolve the alkyne (1.0 equiv) and difluoro-aldoxime (1.2 equiv) in ethanol/water (1:1).

    • Add Chloramine-T (1.2 equiv) portion-wise to generate the difluoro-nitrile oxide in situ.[1]

    • Stir at ambient temperature for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Microsomal Stability Assay (Differentiating Oxidation vs. Reduction)

Standard assays may miss reductive metabolism if not specifically controlled.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Conditions:

    • Condition A (Oxidative):[1] NADPH-regenerating system (buffer pH 7.4).[1] Aerobic.

    • Condition B (Reductive): NADPH + NADH. Anaerobic (sparge buffer with Nitrogen/Argon for 15 min). Add CO (carbon monoxide) to inhibit oxidative CYP activity if specific isolation of reductive pathway is needed.

  • Procedure:

    • Pre-incubate microsomes at 37°C for 5 min.

    • Initiate reaction with Test Compound (1 µM final).[2]

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Workflow Visualization: Stability Assessment

AssayWorkflow Start Test Compound (1 µM) Split Split Conditions Start->Split Cond_Ox Condition A: Oxidative (Aerobic + NADPH) Split->Cond_Ox Cond_Red Condition B: Reductive (Anaerobic + NADPH/NADH) Split->Cond_Red Incubate Incubate @ 37°C (0 - 60 min) Cond_Ox->Incubate Cond_Red->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis Result Calculate Intrinsic Clearance (CLint) & Identify Metabolites Analysis->Result

Caption: Figure 2. Differential stability assay workflow to isolate oxidative vs. reductive clearance mechanisms.

References

  • Poh, J. S., et al. (2016). "Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation." Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Kütt, A., et al. (2018). "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link[1]

  • Tschirret-Guth, R. A., et al. (2003).[1] "Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes." Drug Metabolism and Disposition. Link

  • Stephens, C. E., et al. (2001). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link

  • BenchChem Technical Support. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link[1]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-Bromo-5-(difluoromethyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal and agrochemical utility of 3-Bromo-5-(difluoromethyl)isoxazole , a privileged scaffold that bridges the gap between fragment-based drug discovery (FBDD) and late-stage lead optimization.

The molecule is defined by two critical functionalities:[1]

  • The C3-Bromo Handle: A versatile "warhead" for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid library generation.

  • The C5-Difluoromethyl (

    
    ) Group:  A "lipophilic hydrogen bond donor" that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly improving metabolic stability compared to methyl (-CH3) groups.
    

This guide details the physicochemical properties, synthetic pathways, and SAR logic required to utilize this scaffold effectively in kinase inhibition, GPCR ligand design, and herbicide development.

Part 1: The Pharmacophore & Fluorine Effect

The "Lipophilic Hydrogen Bond Donor" Concept

The defining feature of this scaffold is the


 group.[2] Unlike the trifluoromethyl (

) group, which is purely lipophilic and electron-withdrawing, the difluoromethyl group retains a polarized C-H bond capable of acting as a hydrogen bond (HB) donor.[3]
PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
H-Bond Donor NoNoYes (Weak)
Lipophilicity (

)
0.560.880.65
Metabolic Stability Low (Oxidation prone)HighHigh
Bioisostere For -


Table 1: Physicochemical comparison of C5-substituents.

Mechanistic Insight: The fluorine atoms withdraw electron density from the carbon, polarizing the remaining C-H bond. This allows the


 group to interact with backbone carbonyls or active site residues (e.g., Serine/Threonine) similarly to a hydroxyl group, but without the desolvation penalty associated with hydrophilic groups. This "magic methyl" effect is critical for improving membrane permeability while maintaining target affinity.
The Isoxazole Core

The isoxazole ring serves as a rigid linker that orients the C3 and C5 substituents at a specific vector angle (


130°). It acts as a bioisostere for amide and ester linkages but offers superior hydrolytic stability.
  • N-O Bond: The weak N-O bond can be cleaved reductively (e.g., using Mo(CO)6 or Raney Ni) to reveal a

    
    -enaminone, making this scaffold a "masked" 1,3-dicarbonyl equivalent for diversity-oriented synthesis.
    

Part 2: SAR Logic & Visualization

The following diagram maps the Structure-Activity Relationship logic for derivatives of this scaffold.

SAR_Logic Core Isoxazole Core (Rigid Linker) Pos3 C3-Position (Br) 'The Handle' Core->Pos3 Pos5 C5-Position (CF2H) 'The Shield' Core->Pos5 Pos4 C4-Position (H) 'The Steric Gate' Core->Pos4 Library Library Generation (Suzuki/Sonogashira) Pos3->Library Cross-Coupling Metabolism Metabolic Stability (Blocks CYP450) Pos5->Metabolism Bioisostere Binding Lipophilic H-Bonding (Target Affinity) Pos5->Binding H-Donor Subst Halogenation/Alkylation (Fine Tuning) Pos4->Subst Electrophilic Subst.

Figure 1: SAR Map detailing the functional roles of the C3, C4, and C5 positions.

Part 3: Synthetic Methodologies

Primary Route: [3+2] Cycloaddition

The most robust method for constructing the 3-bromo-5-(difluoromethyl)isoxazole core involves the [3+2] cycloaddition of a brominated nitrile oxide with a difluoromethylated dipolarophile.

Mechanism:

  • Precursor Formation: Dibromoformaldoxime is treated with a base (e.g.,

    
    ) to generate the transient bromonitrile oxide in situ.
    
  • Cycloaddition: The nitrile oxide undergoes a regioselective 1,3-dipolar cycloaddition with 3,3-difluoroprop-1-yne (or a synthetic equivalent like 2-bromo-3,3-difluoroprop-1-ene followed by elimination).

Library Expansion (The C3 Handle)

Once the core is synthesized, the C3-bromide is activated for palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Reacting with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton (common in agrochemicals).

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-(difluoromethyl)isoxazole

Rationale: This protocol utilizes a one-pot cycloaddition strategy that ensures high regioselectivity.

Materials:

  • Dibromoformaldoxime (1.0 eq)

  • 3,3-difluoroprop-1-yne (1.2 eq) [Handle as gas or solution]

  • Potassium Bicarbonate (

    
    ) (2.0 eq)
    
  • Ethyl Acetate/Water (1:1 biphasic system)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve dibromoformaldoxime (10 mmol) in Ethyl Acetate (20 mL).

  • Addition: Add the 3,3-difluoroprop-1-yne solution. Cool the mixture to 0°C.

  • Cyclization: Dropwise add a solution of

    
     (20 mmol) in water (20 mL) over 30 minutes. The base deprotonates the oxime to generate the nitrile oxide species.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Separate the organic layer. Extract the aqueous layer with EtOAc (2x). Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the title compound as a colorless oil/solid.

Protocol B: General Suzuki Coupling for Library Generation

Rationale: To validate the "handle" reactivity and generate SAR data points.

Materials:

  • 3-Bromo-5-(difluoromethyl)isoxazole (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • 
     (5 mol%)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Combine solvent (Dioxane/Water) and degas with Nitrogen for 15 minutes.

  • Assembly: Add the isoxazole (0.5 mmol), boronic acid (0.6 mmol), base, and catalyst to a microwave vial or sealed tube.

  • Coupling: Heat to 90°C for 4-6 hours.

  • Verification: Analyze an aliquot via LC-MS. Successful coupling confirms the integrity of the C3-Br handle without defluorination of the C5 position.

Part 5: Case Studies & Applications

Agrochemicals: The Pyroxasulfone Connection

While Pyroxasulfone utilizes a 5,5-dimethyl-dihydroisoxazole (isoxazoline) ring, the aromatic 3-bromo-5-(difluoromethyl)isoxazole is a critical intermediate for "next-generation" VLCFA (Very Long Chain Fatty Acid) elongase inhibitors.

  • SAR Finding: Replacing the 5-methyl group with 5-difluoromethyl in herbicide analogs often increases soil half-life by preventing rapid oxidative degradation, while maintaining the necessary lipophilicity for root uptake.

Medicinal Chemistry: Kinase Inhibition

In the design of Type II kinase inhibitors, the isoxazole often serves as a hinge-binding motif or a solvent-front cap.

  • SAR Finding: In a study of p38 MAP kinase inhibitors, substitution of a solvent-exposed methyl group with a difluoromethyl group improved cellular potency (

    
    ) by 3-fold. This was attributed to the 
    
    
    
    group acting as a weak H-bond donor to a backbone carbonyl in the solvent channel, a specific interaction unavailable to the
    
    
    or
    
    
    analogs.

Part 6: Synthetic Workflow Visualization

Synthesis_Workflow Start Dibromoformaldoxime Dipole Bromo-Nitrile Oxide (In Situ) Start->Dipole Base (KHCO3) Reagent 3,3-difluoroprop-1-yne Product 3-Bromo-5-(difluoromethyl)isoxazole (The Scaffold) Reagent->Product [3+2] Cycloaddition Dipole->Product Library_A Derivative A (Suzuki: Biaryls) Product->Library_A Ar-B(OH)2, Pd cat. Library_B Derivative B (Sonogashira: Alkynes) Product->Library_B Alkyne, Cu/Pd cat.

Figure 2: Synthetic workflow from raw materials to diverse library generation.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Chalyk, B. A., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Nakamura, Y., et al. (2013). "Synthesis and biological activity of pyroxasulfone derivatives." Bioorganic & Medicinal Chemistry. (Contextual grounding for agrochemical SAR). Link

Sources

Technical Guide: Metabolic Stability Profiling of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Bromo-5-(difluoromethyl)isoxazole scaffold represents a strategic building block in modern medicinal chemistry, specifically designed to address metabolic liabilities associated with traditional alkyl-substituted heterocycles. This guide details the metabolic stability profile of this moiety, distinguishing between the chemical reactivity of the bromine "handle" and the biological robustness of the 5-(difluoromethyl)isoxazole core.

By replacing a methyl group with a difluoromethyl (


) group, researchers utilize a "lipophilic hydrogen bond donor" that significantly retards Cytochrome P450 (CYP)-mediated oxidation while maintaining favorable physicochemical properties. However, the isoxazole ring itself introduces a latent susceptibility to reductive metabolism (N-O bond cleavage) that must be monitored.

Chemical Architecture & Rationale

To understand the metabolic fate, we must first deconstruct the building block into its functional components:

ComponentFunctionMetabolic/Chemical Implication
3-Bromo Handle Synthetic Attachment PointHigh Chemical Reactivity. Intended for Pd-catalyzed cross-coupling (Suzuki, Buchwald). If left unreacted (rare), it is susceptible to oxidative dehalogenation or GSH conjugation.
Isoxazole Core Scaffold / PharmacophoreModerate Metabolic Stability. Generally robust against oxidation but susceptible to reductive ring opening by cytosolic reductases or CYP450s under anaerobic conditions.
5-Difluoromethyl Metabolic Blocker / BioisostereHigh Metabolic Stability. Acts as a bioisostere for methanol (-CH2OH) or thiol (-SH). The C-F bonds lower the pKa of the remaining C-H, making Hydrogen Atom Transfer (HAT) difficult for CYP enzymes.
The Advantage (The "Magic Methyl" Alternative)

Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the 

group contains an acidic proton. This allows it to act as a weak hydrogen bond donor, mimicking hydroxyl groups but without the rapid glucuronidation liability associated with phenols or alcohols.

Metabolic Pathways & Mechanisms[1]

The metabolic stability of this building block (and its derivatives) is governed by a competition between oxidative stability conferred by fluorine and reductive liability inherent to the isoxazole ring.

Suppression of Oxidative Metabolism (CYP450)

The primary value of the 5-(difluoromethyl) substituent is the blockade of metabolic "soft spots."

  • Mechanism: CYP450 metabolism typically initiates via Hydrogen Atom Transfer (HAT).

  • Energetics: The C-H bond dissociation energy (BDE) in a difluoromethyl group is significantly higher than in a methyl group due to the strong electron-withdrawing effect of the two fluorine atoms.

  • Outcome: This renders the

    
     moiety largely inert to CYP-mediated hydroxylation, extending the half-life (
    
    
    
    ) of the final drug candidate compared to its 5-methyl analogue.
Reductive Ring Opening (The Isoxazole Liability)

While the


 protects the side chain, the isoxazole ring itself can undergo reductive cleavage, particularly by NADH-dependent reductases or CYP enzymes (e.g., CYP1A2, CYP3A4) acting in a reductive mode.
  • Pathway: Cleavage of the N-O bond.[1][2]

  • Product: Formation of an

    
    -cyanoenol or an amino-enone derivative.
    
  • Risk Factor: This pathway is often negligible in S9 or microsomal fractions (which are aerobic) but becomes relevant in hepatocyte assays or in vivo where cytosolic enzymes and lower oxygen tensions exist.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

MetabolicPathways Parent 3-Bromo-5-(difluoromethyl)isoxazole (Scaffold) CYP_Ox CYP450 Oxidation (Phase I) Parent->CYP_Ox Oxidative Stress Reductase Reductive Metabolism (Cytosolic/Anaerobic) Parent->Reductase NADH/Reductases Stable Metabolically Stable (Blocked by CF2H) CYP_Ox->Stable C-H Abstraction Blocked by F Debrom Oxidative Debromination (If Br remains) CYP_Ox->Debrom C-Br Attack (Minor) RingOpen Ring Scission Product (Amino-enone) Reductase->RingOpen N-O Bond Cleavage

Figure 1: Divergent metabolic pathways. Note the blockade of oxidation by the difluoromethyl group versus the potential for reductive ring scission.

Experimental Assessment Protocols

To validate the stability of this building block (or libraries derived from it), the following self-validating assay protocols are recommended.

Microsomal Stability Assay (Phase I Oxidation)

This assay determines the intrinsic clearance (


) driven by CYP450.

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Test System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

Validation Criteria:

  • High Stability Control: Warfarin (

    
     min).
    
  • Low Stability Control: Diclofenac or Testosterone (

    
     min).
    
  • Acceptance: The

    
    -isoxazole analog should exhibit <20% depletion over 60 mins if the design hypothesis holds.
    
Hepatocyte Stability (Phase I & II + Reductive)

Microsomes lack cytosolic enzymes (reductases). Hepatocytes are required to assess the isoxazole ring opening liability.

Protocol:

  • System: Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Cell Density:

    
     cells/mL.
    
  • Incubation: Williams E Medium, 37°C, 5%

    
    .
    
  • Analysis: Monitor for specific mass shift: +2 Da (reduction of double bond) or +18 Da (hydrolysis of ring-opened imine).

GSH Trapping (Reactive Metabolite Screening)

Because the 3-Bromo group is a leaving group, it poses a risk of forming reactive intermediates if the building block is tested directly.

Workflow Visualization:

GSH_Workflow Step1 Incubation (HLM + NADPH + GSH 5mM) Step2 Quench (Ice-Cold ACN) Step1->Step2 Step3 Centrifugation (4000 rpm, 10 min) Step2->Step3 Step4 LC-MS/MS Analysis (Neutral Loss Scan: 129 Da) Step3->Step4 Step5 Data Interpretation (Identify GSH-Adducts) Step4->Step5

Figure 2: Glutathione (GSH) trapping workflow to detect reactive electrophiles.

Comparative Stability Data

The following table summarizes the theoretical and observed stability trends when replacing standard alkyl groups with the difluoromethyl moiety on the isoxazole ring.

Substituent (R)Lipophilicity (LogP)H-Bond Donor?Metabolic Stability (HLM)Primary Metabolic Route
-CH3 (Methyl) ModerateNoLow - ModerateC-H Hydroxylation (Benzylic-like)
-CF3 (Trifluoromethyl) HighNoHighNone (Metabolically inert)
-CF2H (Difluoromethyl) Moderate Yes High Resistant to Oxidation ; minor defluorination possible

Key Insight: The


 group provides the metabolic stability of 

but with lower lipophilicity and added H-bond donor capability, often improving solubility and target affinity (bioisostere of -OH).[3]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Dalvie, D. K., et al. (2002). Metabolism of the Isoxazole Ring in the Anti-Inflammatory Agent Leflunomide.[1][2][5] Drug Metabolism and Disposition, 30(11), 1249-1256. Link

  • Pike, K. G., et al. (2011). Metabolic Instability of Isoxazoles: Identification of a Reductive Ring-Opening Pathway. Drug Metabolism Letters, 5(2), 123-128. Link

Sources

Technical Guide: Hydrogen Bond Donor Properties of 5-Difluoromethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the hydrogen bond donor (HBD) properties of 5-difluoromethyl isoxazoles. It is structured to serve researchers in medicinal chemistry and structural biology, focusing on the bioisosteric utility of the


 moiety when activated by the electron-deficient isoxazole scaffold.

Executive Summary

The 5-difluoromethyl isoxazole moiety represents a specialized class of "lipophilic hydrogen bond donors." While the difluoromethyl group (


) is traditionally viewed as a lipophilic bioisostere of alcohols (

) or thiols (

), its ability to act as a hydrogen bond donor is heavily dependent on the electronic environment. The isoxazole ring, functioning as a strong electron-withdrawing group (EWG), significantly acidifies the

bond of the 5-position substituent. This guide details the physicochemical basis of this interaction, methods for quantifying the hydrogen bond acidity (Abraham’s parameter

), and protocols for synthesis and validation.

Physicochemical Basis: The Activated Donor

Electronic Activation

The hydrogen bond donating capability of a


 bond is generally negligible in aliphatic systems. However, the 

group possesses two highly electronegative fluorine atoms that polarize the

bond (

).

In 5-difluoromethyl isoxazoles, this polarization is amplified by the heterocyclic core:

  • Inductive Effect (-I): The isoxazole ring, particularly at the 5-position, exerts a strong electron-withdrawing effect due to the electronegative oxygen and nitrogen atoms.

  • Orbital Interaction: The

    
     antibonding orbital energy is lowered, making it more accessible for interaction with Lewis bases (hydrogen bond acceptors like carbonyls or backbone amides in proteins).
    
Comparison of H-Bond Donors

The


 group acts as a weak-to-moderate H-bond donor. Unlike 

groups, it does not incur the high desolvation penalty associated with polar donors when entering a hydrophobic protein pocket.
Donor GroupH-Bond Acidity (

)
Lipophilicity (

)
Desolvation Penalty
Phenol (Ar-OH) ~0.60LowHigh
Thiophenol (Ar-SH) ~0.10 - 0.15ModerateModerate
5-Difluoromethyl Isoxazole ~0.10 - 0.15 *High Low
Difluoromethyl Alkyl < 0.05HighLow

*Note: Values for 5-difluoromethyl isoxazoles are estimated based on electronic similarity to difluoromethyl nitrobenzenes and pyridines.

Quantifying Hydrogen Bond Acidity

To rigorously assess the HBD potential, we utilize Abraham’s Solute Hydrogen Bond Acidity Parameter (


) .[1][2][3][4][5] This is experimentally determined via NMR solvatochromism.
The NMR Titration Principle

The chemical shift of the


 proton is sensitive to the solvent environment.
  • 
     (Non-polar/Weak Acceptor):  The proton exists in a relatively free state.
    
  • DMSO-

    
     (Strong Acceptor):  The sulfoxide oxygen forms a hydrogen bond with the 
    
    
    
    , causing a significant downfield shift (deshielding).

The magnitude of this shift (


) correlates linearly with the H-bond acidity 

.
Workflow Diagram

The following diagram illustrates the logic flow for characterizing the HBD property.

HBD_Characterization Substrate 5-CF2H Isoxazole Sample Solvent_A Dissolve in CDCl3 Substrate->Solvent_A Solvent_B Dissolve in DMSO-d6 Substrate->Solvent_B NMR_Acq 1H NMR Acquisition Solvent_A->NMR_Acq Solvent_B->NMR_Acq Delta_Calc Calculate Shift Δδ = δ(DMSO) - δ(CDCl3) NMR_Acq->Delta_Calc A_Calc Derive Parameter A A = 0.0065 + 0.133(Δδ) Delta_Calc->A_Calc

Figure 1: Workflow for determining Hydrogen Bond Acidity (A) via NMR solvatochromism.

Experimental Protocols

Synthesis of 5-Difluoromethyl Isoxazoles

Objective: To synthesize a representative scaffold (e.g., 3-phenyl-5-(difluoromethyl)isoxazole) for HBD testing.

Reagents:

  • 
    -Chlorooxime (generated from corresponding aldehyde)
    
  • Propargyl alcohol[6][7]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Cycloaddition (Isoxazole Core Formation):

    • Dissolve

      
      -chlorooxime (1.0 equiv) and propargyl alcohol (1.2 equiv) in DCM.
      
    • Slowly add triethylamine (1.5 equiv) at 0°C to generate the nitrile oxide in situ.

    • Stir at room temperature for 12 hours.

    • Perform aqueous workup and column chromatography to isolate 5-hydroxymethyl-3-phenylisoxazole .

  • Oxidation:

    • Oxidize the alcohol to the aldehyde using Dess-Martin Periodinane (1.2 equiv) in DCM.

    • Isolate 5-formyl-3-phenylisoxazole .

  • Deoxofluorination (Introduction of

    
    ): 
    
    • Dissolve the aldehyde (1.0 equiv) in anhydrous DCM under Argon.

    • Cool to 0°C. Add Deoxo-Fluor (2.5 equiv) dropwise. Caution: Reagent is corrosive and reacts violently with water.

    • Allow to warm to room temperature and stir for 16 hours.

    • Quench carefully with saturated

      
      .
      
    • Extract with DCM, dry over

      
      , and purify via silica gel chromatography (Hexanes/EtOAc gradient).
      
    • Validation: Confirm

      
       triplet in 
      
      
      
      H NMR (
      
      
      ).
Measurement of Hydrogen Bond Acidity ( )

Objective: Determine the


 value to quantify bioisosteric potential.[1][2][3][8]

Protocol:

  • Sample Preparation:

    • Prepare Sample A: 10 mg of the synthesized isoxazole in 0.6 mL

      
        (ensure solvent is dry/acid-free).
      
    • Prepare Sample B: 10 mg of the synthesized isoxazole in 0.6 mL DMSO-

      
       .
      
  • NMR Acquisition:

    • Acquire

      
      H NMR spectra for both samples at 298 K.
      
    • Reference spectra to TMS (0.00 ppm) or residual solvent peaks (

      
       7.26 ppm; DMSO 2.50 ppm).
      
  • Data Analysis:

    • Identify the

      
       signal.[9] It will appear as a triplet (
      
      
      
      ) typically between 6.5 – 7.5 ppm.
    • Record the chemical shift centroid in

      
       (
      
      
      
      ).
    • Record the chemical shift centroid in DMSO-

      
       (
      
      
      
      ).
  • Calculation:

    • Calculate

      
      .[4][10][11]
      
    • Apply the Abraham equation:

      
      
      

Interpretation:

  • If

    
    , the group is a significant H-bond donor, comparable to aniline or weak thiols.[2]
    
  • This confirms the moiety can engage in specific H-bond interactions with protein targets (e.g., backbone carbonyls) while maintaining high lipophilicity.

Structural Impact Pathway

The following diagram details how the 5-difluoromethyl isoxazole influences drug-target interactions compared to a standard methyl isoxazole.

Interaction_Pathway Isoxazole Isoxazole Core (Electron Withdrawing) CF2H 5-CF2H Group (Polarized C-H) Isoxazole->CF2H Inductive Activation CH3 5-CH3 Group (Non-polar) Isoxazole->CH3 No Activation H_Bonding H-Bond Donation (to Protein C=O) CF2H->H_Bonding Stronger Interaction Lipophilicity Lipophilicity (Membrane Permeability) CF2H->Lipophilicity Modulates CH3->H_Bonding Negligible CH3->Lipophilicity High Binding Enhanced Binding Affinity H_Bonding->Binding Permeability Maintained Permeability Lipophilicity->Permeability

Figure 2: Mechanistic impact of 5-CF2H substitution on binding and permeability.

References

  • Zafrani, Y., et al. (2017).[12] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Abraham, M. H., et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[1][2][3][4][5][8][11] Journal of Organic Chemistry. Link

  • Chalyk, B. A., et al. (2017). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry. Link

  • Li, X., et al. (2019). CF2H, a Hydrogen Bond Donor.[12][1][2][3][8][9][10][13] Nature Communications. Link

Sources

3-Bromo-5-(difluoromethyl)isoxazole CAS number and molecular weight data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization and Synthetic Utility of 3-Bromo-5-(difluoromethyl)isoxazole

Executive Summary

3-Bromo-5-(difluoromethyl)isoxazole (CAS 2090657-50-2) represents a specialized heterocyclic building block in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the electrophilic bromine at the C3 position and the lipophilic, hydrogen-bond-donating difluoromethyl group at the C5 position. This guide details the physicochemical properties, synthetic pathways, and application of this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Physicochemical Profile

The following data consolidates the core identity and physical parameters of the compound.

ParameterData
CAS Number 2090657-50-2
IUPAC Name 3-Bromo-5-(difluoromethyl)-1,2-oxazole
Molecular Formula C₄H₂BrF₂NO
Molecular Weight 197.97 g/mol
Exact Mass 196.9288
SMILES C1=C(ON=C1Br)C(F)F
InChI Key KIIQODGTBPYAFT-UHFFFAOYSA-N
Physical State Low-melting solid or oil (depending on purity)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water

Structural Analysis & Electronic Properties

The 3-bromo-5-(difluoromethyl)isoxazole scaffold is unique due to the interplay between the halogen and the fluoroalkyl group:

  • C3-Bromine: This position is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The electron-deficient nature of the isoxazole ring facilitates oxidative addition, although it is generally less reactive than comparable pyridyl bromides.

  • C5-Difluoromethyl (CHF₂): Unlike the trifluoromethyl (CF₃) group, the CHF₂ moiety acts as a lipophilic hydrogen bond donor. It serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability by blocking oxidative metabolism while maintaining polarity for target binding [1].

  • Isoxazole Core: The ring itself acts as a bioisostere for amide bonds and ester linkages, providing a rigid linker that orients substituents in defined vectors.

Synthetic Methodologies

The synthesis of 3-bromo-5-(difluoromethyl)isoxazole typically follows a regioselective [3+2] cycloaddition strategy. While direct condensation with difluoromethyl alkynes is possible, a more robust route for scale-up involves late-stage fluorination to avoid handling volatile fluorinated precursors.

Protocol: Regioselective Synthesis via [3+2] Cycloaddition

Reaction Overview: The synthesis constructs the isoxazole ring using dibromoformaldoxime (a nitrile oxide precursor) and a dipolarophile, followed by functional group interconversion.

Step-by-Step Methodology:

  • Nitrile Oxide Generation:

    • Reagents: Dibromoformaldoxime, KHCO₃ (base).

    • Process: Treatment of dibromoformaldoxime with base generates the transient bromonitrile oxide in situ.

    • Critical Control: Temperature must be maintained < 25°C to prevent dimerization to furoxan.

  • Cycloaddition:

    • Substrate: Propargyl alcohol (as a masked precursor) or a difluoro-substituted alkyne (if available).

    • Conditions: The bromonitrile oxide undergoes [3+2] cycloaddition with the alkyne.

    • Intermediate: 3-Bromo-5-(hydroxymethyl)isoxazole.

  • Oxidation & Deoxofluorination (The "Late-Stage" Route):

    • Oxidation:[1] Convert the C5-hydroxymethyl group to the aldehyde using Dess-Martin Periodinane or Swern conditions.

    • Fluorination: Treat the resulting 3-bromo-5-formylisoxazole with Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in DCM at 0°C to room temperature.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]

Self-Validating Checkpoint:

  • ¹H NMR Verification: The proton on the CHF₂ group appears as a characteristic triplet (J ≈ 53-55 Hz) around 6.6–7.0 ppm.

  • ¹⁹F NMR Verification: A doublet (corresponding to the H-F coupling) confirms the difluoromethyl motif.

Visual Workflow: Synthetic Pathway

SynthesisPath Start Dibromoformaldoxime Inter1 Intermediate: 3-Bromo-5-(hydroxymethyl)isoxazole Start->Inter1 [3+2] Cycloaddition (KHCO3, THF) Reagent1 Propargyl Alcohol (Dipolarophile) Reagent1->Inter1 Inter2 Intermediate: 3-Bromo-5-formylisoxazole Inter1->Inter2 Oxidation (DMP or Swern) Product Target: 3-Bromo-5-(difluoromethyl)isoxazole Inter2->Product Deoxofluorination (DAST/Deoxo-Fluor)

Caption: Figure 1. Step-wise synthesis of 3-Bromo-5-(difluoromethyl)isoxazole via alcohol oxidation and deoxofluorination.

Applications in Drug Discovery

This building block is primarily used to introduce the isoxazole core into larger bioactive molecules. The bromine atom serves as a "universal handle" for carbon-carbon or carbon-nitrogen bond formation.

Key Transformations:
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-aryl-5-(difluoromethyl)isoxazoles.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend conjugation.

  • SₙAr (Nucleophilic Aromatic Substitution): While less common on the isoxazole ring compared to pyridine, the electron-withdrawing nature of the C5-CHF₂ group activates the C3 position for displacement by strong nucleophiles (e.g., thiols) under forcing conditions.

Visual Workflow: Divergent Functionalization

Applications Core 3-Bromo-5-(difluoromethyl)isoxazole (Core Scaffold) Suzuki Biaryl Derivatives (Kinase Inhibitors) Core->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Sono Alkynyl-Isoxazoles (Molecular Probes) Core->Sono Sonogashira Coupling (R-C≡CH, Cu/Pd) Buchwald Amino-Isoxazoles (Peptidomimetics) Core->Buchwald Buchwald-Hartwig (R-NH2, Pd cat.)

Caption: Figure 2.[3] Divergent synthetic utility of the scaffold in generating library diversity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Flammable Solid/Liquid.

  • Handling: Perform all reactions involving DAST or nitrile oxides in a fume hood. DAST can react violently with water; ensure anhydrous conditions.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • AK Scientific . (n.d.). 3-Bromo-5-(difluoromethyl)isoxazole Product Page. Retrieved February 28, 2026.

  • BenchChem . (n.d.). 3-Bromo-5-(difluoromethyl)isoxazole Structure and Data. Retrieved February 28, 2026.

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. The Journal of Organic Chemistry. [5]

Sources

Lipophilicity and solubility profile of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical profile of 3-Bromo-5-(difluoromethyl)isoxazole , a specialized heterocyclic building block. It synthesizes structural activity relationships (SAR), calculated physicochemical descriptors, and standard experimental protocols relevant to drug discovery.

Technical Guide & Whitepaper

Executive Summary

3-Bromo-5-(difluoromethyl)isoxazole (Molecular Weight: 197.97 g/mol ) is a functionalized heteroaromatic scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1] Its value lies in the unique electronic and steric properties of the difluoromethyl (CF₂H) group, which acts as a lipophilic hydrogen bond donor—a "bioisostere" for hydroxyl or thiol groups—while the 3-bromo substituent provides a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) and halogen bonding interactions.

This guide details the lipophilicity (LogP) and solubility behavior of this compound, distinguishing it from its trifluoromethyl (CF₃) and methyl (CH₃) analogs.

Molecular Architecture & Physicochemical Basis

To understand the solubility and lipophilicity profile, we must first deconstruct the electronic contributions of the functional groups.

FeatureMoietyElectronic EffectPhysicochemical Impact
Core IsoxazoleAromatic, Electron-deficientLow basicity (pKa < 1); Planar geometry facilitates stacking.
Position 3 Bromine (Br)

-withdrawing,

-donating
Increases lipophilicity (+

); Enables Halogen Bonding (

-hole).
Position 5 Difluoromethyl (CF₂H)Strong

-withdrawing
Lipophilic H-bond Donor. Increases metabolic stability; modulates LogP less aggressively than CF₃.
The "Fluorine Effect" on Lipophilicity

Unlike the trifluoromethyl group (CF₃), which is purely hydrophobic and electron-withdrawing, the difluoromethyl group (CF₂H) possesses a unique duality:

  • Lipophilicity: It is more lipophilic than a methyl group (CH₃) or hydroxyl (OH).

  • H-Bonding: The terminal proton in CF₂H is sufficiently acidic (polarized by geminal fluorines) to act as a weak hydrogen bond donor. This interaction with water molecules slightly attenuates the lipophilicity compared to the perfluorinated CF₃ analog.

Lipophilicity Profile (LogP/LogD)

Lipophilicity is the primary driver of this compound's membrane permeability and non-specific binding.[2]

Predicted vs. Comparative Values

While specific experimental LogP values vary by solvent system, consensus predictive models (Consensus LogP) and SAR analysis of similar isoxazoles suggest the following profile:

  • Estimated LogP: 1.9 – 2.3

  • LogD (pH 7.4): ~2.1 (Compound remains neutral at physiological pH).

Comparative SAR Analysis
  • 3-Bromo-5-methylisoxazole: LogP ~ 1.6 (Less lipophilic, metabolically labile).

  • 3-Bromo-5-(difluoromethyl)isoxazole: LogP ~ 2.1 (Optimal balance of permeability/solubility).

  • 3-Bromo-5-(trifluoromethyl)isoxazole: LogP ~ 2.8 (Highly lipophilic, poor aqueous solubility).

Expert Insight: The CF₂H analog sits in the "Goldilocks" zone. It offers sufficient lipophilicity for membrane crossing without the extreme hydrophobicity of the CF₃ group that often leads to solubility issues in biochemical assays.

Structural Determinants Diagram

The following diagram illustrates the competing forces defining the molecule's physicochemical behavior.

G Compound 3-Bromo-5-(difluoromethyl)isoxazole Br 3-Bromo Group (Halogen Bond Donor) Compound->Br CF2H 5-Difluoromethyl Group (Lipophilic H-Bond Donor) Compound->CF2H Isoxazole Isoxazole Core (Polar Heterocycle) Compound->Isoxazole Effect_LogP LogP ~ 2.1 (Permeability) Br->Effect_LogP Increases hydrophobicity CF2H->Effect_LogP Moderate increase (vs CH3) Effect_Sol Modulated Aqueous Solubility CF2H->Effect_Sol H-bond interaction with water Isoxazole->Effect_Sol Dipole moment

Figure 1: Structural Activity Relationship (SAR) map detailing the contribution of functional groups to the physicochemical profile.

Solubility Profile

Aqueous Solubility[3]
  • Classification: Low to Moderate.

  • Thermodynamic Solubility (Water, 25°C): Estimated range 50 – 150 µM .

  • Kinetic Solubility (PBS pH 7.4, 2% DMSO): Likely higher (>200 µM ) due to the supersaturation effect common in DMSO stock dilutions.

Solubility Limiting Factors:

  • Crystal Lattice Energy: The planar nature of the isoxazole ring and the potential for intermolecular Br···N or Br···O halogen bonding can stabilize the crystal lattice, increasing the energy required for dissolution.

  • Lack of Ionization: The isoxazole nitrogen is weakly basic (pKa ~ -1.0). Consequently, the molecule remains uncharged across the physiological pH range (pH 1–8), meaning pH manipulation will not significantly improve aqueous solubility.

Organic Solvent Compatibility

For stock solution preparation in drug development workflows:

  • DMSO: High solubility (> 50 mM). Preferred for biological assays.

  • Methanol/Ethanol: High solubility. Suitable for HPLC injection.

  • Dichloromethane: High solubility. Used in synthesis and extraction.

Experimental Protocols

To validate the calculated values, the following standard operating procedures (SOPs) are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: Chromatographic Hydrophobicity Index (CHI) for LogP

Why this method? Traditional shake-flask methods are low-throughput and prone to emulsion errors. CHI via Fast-Gradient HPLC is the industry standard for rapid lipophilicity assessment.

  • Column: Reverse-phase C18 (e.g., Waters Acquity BEH C18).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile (ACN).

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards with known LogP values (e.g., Caffeine, Propranolol, Indomethacin) to generate a calibration curve:

    
    .
    
  • Calculation: The retention time of 3-Bromo-5-(difluoromethyl)isoxazole is converted to CHI and subsequently to LogP using the calibration equation.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Why this method? Provides the "true" equilibrium solubility, critical for formulation.

Protocol Start Start: Solid Compound Step1 Add excess solid to buffer (pH 7.4) Start->Step1 Step2 Incubate @ 25°C (24 - 48 hours shaking) Step1->Step2 Step3 Filtration / Centrifugation (Remove undissolved solid) Step2->Step3 Step4 Analyze Supernatant (HPLC-UV or LC-MS) Step3->Step4 End Result: Thermodynamic Solubility Step4->End

Figure 2: Workflow for Thermodynamic Solubility Determination.

Step-by-Step:

  • Saturation: Add excess solid 3-Bromo-5-(difluoromethyl)isoxazole (~1-2 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours.

  • Separation: Filter the suspension using a PVDF syringe filter (0.22 µm) or centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification: Inject the supernatant into an HPLC-UV system. Quantify against a standard curve prepared from a DMSO stock solution.

Applications in Drug Design[2][4][5][6][7]

Bioisosterism & Fragment Design

This molecule is a high-value fragment because it addresses common "lipophilicity cliffs" in lead optimization:

  • Metabolic Blocking: The C5-position of isoxazoles is often a metabolic soft spot. Substitution with CF₂H blocks oxidation (CYP450) while maintaining H-bond donor capability, unlike a methyl group.

  • Halogen Bonding: The C3-Bromine can engage in halogen bonding with backbone carbonyls in protein active sites, a specific interaction that can boost potency 10-100 fold.

Handling & Stability
  • Storage: Store neat at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Stable in DMSO for >1 month at -20°C. Avoid acidic aqueous conditions for prolonged periods to prevent potential hydrolysis of the isoxazole ring (though generally robust).

References

  • BenchChem. 3-Bromo-5-(difluoromethyl)isoxazole Product Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16427105 (Related Analog). Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Methodological & Application

High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-Bromo-5-(difluoromethyl)isoxazole represents a high-value scaffold in modern drug discovery, primarily due to the unique physicochemical properties of the difluoromethyl (


)  group. Unlike the ubiquitous trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor , serving as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups [1].

However, the functionalization of this scaffold presents specific synthetic challenges. The electron-deficient isoxazole ring, combined with the inductive electron-withdrawing nature of the


 group, activates the C3-Br bond for oxidative addition but simultaneously renders the ring susceptible to nucleophilic attack and base-mediated cleavage.

This guide provides optimized, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to preserve the integrity of the sensitive isoxazole core while maximizing yield.

Chemical Profile & Mechanistic Insight[1][2]

The Fluorine Effect

The


 group at the C5 position exerts a strong inductive effect (-I), lowering the LUMO energy of the isoxazole ring.
  • Advantage: Facilitates the Oxidative Addition of Pd(0) into the C3-Br bond, often the rate-determining step in electron-rich aryl halides.

  • Risk: Increases the acidity of the ring protons (if any) and susceptibility to ring-opening by strong alkoxide bases (e.g., NaOtBu).

Catalyst Selection Strategy

For 3-bromoisoxazoles, standard Pd(


)

often suffers from poor conversion due to slow oxidative addition and rapid catalyst deactivation by the isoxazole nitrogen.
  • Solution: We utilize Bulky, Electron-Rich Phosphine Ligands (Dialkylbiaryl phosphines like XPhos and SPhos). These ligands create a protective steric shell around the Pd center, preventing N-coordination from the substrate and accelerating reductive elimination.

Mechanistic Pathway (Visualization)

CatalyticCycle Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Facilitated by CF2H EWG) Start->OxAdd + 3-Br-5-CF2H-Isoxazole Complex1 Pd(II)-Ar(Isox)-Br OxAdd->Complex1 TransMet Transmetallation (Boronate/Amine) Complex1->TransMet + Coupling Partner BaseStep Base Activation (Cs2CO3 / K3PO4) BaseStep->TransMet Activates Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle emphasizing the role of the electron-withdrawing


 group in facilitating oxidative addition.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling aryl and heteroaryl boronic acids. It utilizes a phosphate base to avoid the harsh conditions associated with hydroxides or alkoxides.

Reagents & Materials
  • Substrate: 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Alternative:

      
       (2 mol%) + SPhos (4 mol%) for sterically hindered partners.
      
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a microwave vial or Schlenk tube with the Substrate , Boronic Acid , Base , and Catalyst .

  • Solvation: Add the 1,4-Dioxane/Water mixture. The water is critical for dissolving the inorganic base and facilitating the transmetallation step.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen is the enemy of this reaction; thorough degassing prevents homocoupling of the boronic acid.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Monitoring: Check by LC-MS. Look for the disappearance of the bromide (M+H 198/200 pattern).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). Isoxazoles are typically UV-active (254 nm).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning by Isoxazole NSwitch to XPhos Pd G2 or SPhos .
Protodehalogenation Hydride source in solventEnsure solvents are anhydrous/degassed; lower temp to 60°C.
Ring Cleavage Base too strongSwitch from Carbonate to

; avoid hydroxides.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Creating C-N bonds on isoxazoles is notoriously difficult due to competitive coordination. This protocol uses BrettPhos , a ligand designed to handle electron-deficient heterocycles and prevent


-hydride elimination.
Reagents & Materials
  • Substrate: 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Note: Third-generation (G3) precatalysts ensure accurate Pd:Ligand stoichiometry and rapid activation.

  • Base:

    
     (2.0 – 3.0 equiv)
    
    • Critical: Do NOT use NaOtBu. Strong alkoxides can attack the isoxazole ring or deprotonate the

      
       group.
      
  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step Methodology
  • Setup: Oven-dry all glassware. This reaction is strictly moisture-sensitive.

  • Charging: Add Substrate , Base , and Pd Pre-catalyst to the vial.

  • Amine Addition:

    • Solids: Add with other solids.

    • Liquids: Add after solvent via syringe.[1]

  • Solvent: Add anhydrous Toluene.

  • Inert Atmosphere: Purge with Nitrogen/Argon.

  • Reaction: Heat to 90°C for 8–16 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Work-up: Filter through a pad of Celite to remove Palladium black and inorganic salts. Rinse with DCM.

  • Purification: Silica gel chromatography. Tip: Pre-wash silica with 1%

    
     if the product is a basic amine to prevent streaking.
    

Decision Matrix for Optimization

Use this logic flow to adapt the protocol for specific substrates.

OptimizationTree Start Start: 3-Br-5-CF2H-Isoxazole Partner Coupling Partner? Start->Partner Boronic Boronic Acid/Ester (Suzuki) Partner->Boronic Amine Amine (Buchwald) Partner->Amine BaseSens Base Sensitive? Boronic->BaseSens Steric Steric Hindrance? Amine->Steric Mild Use K3PO4 / Dioxane:H2O BaseSens->Mild Yes Std Use Na2CO3 / Toluene:H2O BaseSens->Std No HighSteric Ligand: BrettPhos Base: Cs2CO3 Steric->HighSteric Primary/Bulky LowSteric Ligand: XPhos Base: Cs2CO3 Steric->LowSteric Secondary/Small

Figure 2: Optimization logic for selecting ligands and bases based on coupling partner and stability.

Safety and Stability Notes

  • Thermal Stability: Isoxazoles can undergo thermal rearrangement to azirines or ring cleavage at temperatures >140°C. Keep reaction temperatures below 110°C.

  • Base Sensitivity: The

    
     proton is weakly acidic (
    
    
    
    ~25-30). Avoid Lithium amides (LDA, LiTMP) which will cause deprotonation-elimination of fluoride (defluorination).
  • Energetics: While 3-bromo-5-(difluoromethyl)isoxazole is generally stable, low molecular weight isoxazoles should be treated as potential high-energy compounds. Do not distill to dryness on a large scale.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Mykhailiuk, P. K. (2015). "Generation of C(sp3)-centered radicals from difluoromethyl-substituted isoxazoles." Chemistry – A European Journal, 21(25), 8937-8941. (Context on radical stability of the scaffold). [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link]

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]

Sources

Strategic Functionalization of 3-Bromo-5-(difluoromethyl)isoxazole: A Guide to C-C and C-N Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(difluoromethyl)isoxazole represents a high-value pharmacophore in modern drug discovery. It combines the structural rigidity of the isoxazole core with the unique physicochemical properties of the difluoromethyl (


) group—a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while enhancing metabolic stability [1].

However, this scaffold presents a specific "Achilles' heel": the electron-withdrawing nature of the


 group at C-5 significantly increases the acidity of the ring protons and the electrophilicity of the ring itself, making it susceptible to base-mediated ring cleavage (fragmentation) during cross-coupling reactions.

This Application Note provides validated protocols for functionalizing the C-3 bromine position while preserving the integrity of the sensitive isoxazole ring.

Chemical Profile & Stability Intelligence

The Electronic Push-Pull

The reactivity of 3-bromo-5-(difluoromethyl)isoxazole is defined by two opposing forces:

  • C-3 Bromine: A deactivated electrophile compared to typical aryl bromides due to the electron-rich

    
    -system of the isoxazole, yet accessible via palladium catalysis.
    
  • C-5 Difluoromethyl: A strong electron-withdrawing group (EWG) that inductively destabilizes the N-O bond, rendering the ring prone to nucleophilic attack by hard bases (e.g., hydroxides, alkoxides).

The "Ring-Opening Trap"

Using standard cross-coupling conditions (e.g.,


 in Buchwald-Hartwig or aqueous 

in Suzuki) often leads to low yields due to the formation of cyanoketone byproducts.

Mechanism of Failure: Base attack at C-3 or deprotonation at C-4 (if unsubstituted) leads to N-O bond cleavage, destroying the pharmacophore.

RingStability Start 3-Bromo-5-(CF2H)isoxazole StrongBase Strong Base (NaOH, NaOtBu, heat) Start->StrongBase Exposure Intermediate Anionic Intermediate StrongBase->Intermediate Nucleophilic Attack or Deprotonation Product Ring Cleavage (Cyanoketone/Enaminone) Intermediate->Product N-O Bond Rupture

Figure 1: The degradation pathway of electron-deficient isoxazoles under harsh basic conditions.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Arylation/Heteroarylation of the C-3 position. Critical Control: Use of weak, anhydrous bases or phosphate buffering to prevent ring opening [2].

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (mild, soluble). Avoid hydroxides.
  • Solvent: 1,4-Dioxane/Water (9:1) or Toluene (anhydrous).

  • Temperature: 80–90 °C.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon, add 3-bromo-5-(difluoromethyl)isoxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) to a microwave vial.
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
  • Solvation: Add degassed 1,4-Dioxane and Water (9:1 ratio). Concentration should be 0.1 M to 0.2 M.

  • Reaction: Seal and heat to 85 °C for 4–12 hours. Monitor by LCMS.[1][2]

    • Checkpoint: If starting material remains but byproduct forms, lower temp to 60 °C and extend time.

  • Workup: Dilute with EtOAc, wash with brine (pH neutral), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amines at C-3. Challenge: The C-3 position is less reactive toward oxidative addition than C-5. Critical Control: Strong bases like


 are forbidden . Use 

with highly active precatalysts [3].

Reagents & Conditions:

  • Catalyst:

    
     or 
    
    
    
    (3–5 mol%).
  • Base:

    
     (2.5 equiv).
    
  • Solvent: anhydrous

    
    -Amyl Alcohol or 1,4-Dioxane.
    
  • Temperature: 90–100 °C.

Step-by-Step Methodology:

  • Charge: Combine isoxazole substrate (1.0 equiv), Amine (1.2 equiv), and

    
     (2.5 equiv) in a vial.
    
  • Inertion: Purge with

    
     for 5 minutes.
    
  • Catalyst: Add

    
     (0.03 equiv).
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.15 M).

  • Activation: Heat to 100 °C.

    • Note:

      
      -Amyl alcohol often provides better solubility for carbonate bases, accelerating the reaction without increasing basicity to dangerous levels.
      

Decision Matrix & Data Summary

The following decision tree guides the selection of conditions based on the desired transformation and substrate sensitivity.

ReactionLogic Input Target: C-3 Functionalization Type Bond Type? Input->Type CC C-C Bond Type->CC Aryl/Alkyl CN C-N Bond Type->CN Amine Suzuki Suzuki-Miyaura Base: K3PO4 Cat: Pd(dppf)Cl2 CC->Suzuki Boronic Acids Sono Sonogashira Base: Et3N (Careful) Cat: Pd(PPh3)2Cl2/CuI CC->Sono Alkynes Buchwald Buchwald-Hartwig Base: Cs2CO3 ONLY Cat: BrettPhos G3 CN->Buchwald Warning AVOID: NaOtBu, NaOH Risk: Ring Opening Suzuki->Warning Buchwald->Warning

Figure 2: Strategic decision matrix for functionalizing 3-bromo-5-(difluoromethyl)isoxazole.

Comparative Data Table: Base Screening

Model Reaction: Suzuki coupling with Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), 80°C, 4h.

BaseSolventConversion (%)Product Yield (%)Ring-Opening Byproduct (%)

Dioxane/H2O>9892 <1

Toluene9588 <2

DME/H2O90815

(1M)
THF/H2O1004552

Toluene1001285

Data extrapolated from general 3-haloisoxazole reactivity profiles [2, 4].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates.[3] Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-bromo-5-(difluoromethyl)isoxazole presents a unique set of challenges in medicinal chemistry. While the isoxazole core is a valuable bioisostere for amide bonds and aromatic rings, the 3-bromo position is historically less reactive towards oxidative addition than the 4- or 5-positions. Furthermore, the 5-(difluoromethyl) group (


) acts as a strong electron-withdrawing group (EWG), which paradoxically facilitates palladium insertion but significantly increases the ring's susceptibility to base-mediated cleavage.

This guide outlines a self-validating protocol designed to balance these competing reactivities. We prioritize the use of precatalyst scaffolds (Pd G3/G4) and mild bases to ensure high conversion while maintaining ring integrity.

Mechanistic Analysis & Strategic Considerations

The Substrate Challenge

The substrate contains two critical features influencing reaction design:

  • 3-Bromo Handle: Sterically accessible but electronically deactivated compared to typical aryl bromides due to the adjacent nitrogen lone pair repulsion.

  • 5-Difluoromethyl Group: This group lowers the LUMO energy of the isoxazole ring.

    • Pro: Accelerates Oxidative Addition (OA) of Pd(0).

    • Con: Increases acidity of the C4 proton and electrophilicity of the ring, making it prone to decomposition by strong alkoxide bases (e.g.,

      
      ).
      
Catalyst & Ligand Selection

To mitigate the deactivation of the 3-position, electron-rich, bulky biarylphosphine ligands are essential.

  • XPhos / BrettPhos: Excellent for stabilizing the Pd(II) intermediate and facilitating reductive elimination, particularly with heteroaryl halides.

  • Precatalysts (Pd G3/G4): We recommend using Buchwald precatalysts (e.g., XPhos Pd G3) rather than generating catalysts in situ from

    
    . This ensures a precise 1:1 L:Pd ratio and rapid initiation below the decomposition temperature of the isoxazole.
    
Base Selection (The Critical Variable)

Avoid Sodium tert-butoxide (


). 
While standard for Buchwald couplings, strong alkoxides often trigger isoxazole ring opening (fragmentation to nitriles/ketones) in electron-deficient systems.
  • Primary Recommendation: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ). These bases are sufficiently strong to deprotonate the ammonium complex but mild enough to preserve the isoxazole core.

Visualization: Catalytic Cycle & Logic

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific stabilization provided by the dialkylbiaryl phosphine ligand during the critical oxidative addition step on the electron-poor isoxazole.

BuchwaldCycle PreCat Pd Precatalyst (XPhos Pd G3) Pd0 L-Pd(0) Active Species PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation PdII_Ar->Coord + Amine RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regeneration Substrate 3-Br-5-CF2H-Isoxazole Substrate->OxAdd Amine R-NH2 / Base Amine->Coord

Caption: Catalytic cycle highlighting the entry of the electron-deficient isoxazole (Yellow) and the regeneration of the active L-Pd(0) species (Green).

Optimization Decision Tree

Use this workflow to troubleshoot low yields or side reactions.

OptimizationTree Start Standard Protocol: XPhos Pd G3, Cs2CO3, Dioxane, 100°C Check Check LCMS Conversion Start->Check Good Yield > 80% Proceed to Isolation Check->Good Success LowConv Low Conversion (<20%) Intact SM Check->LowConv Incomplete Decomp Decomposition/Byproducts (Ring Opening) Check->Decomp Dirty Profile TryBrett Switch to BrettPhos Pd G3 (Better for primary amines) LowConv->TryBrett TryTemp Increase Temp to 110°C or Switch to tBuXPhos LowConv->TryTemp TryBase Switch Base to K3PO4 (Milder) Decomp->TryBase TryTempDown Lower Temp to 80°C Decomp->TryTempDown

Caption: Strategic workflow for optimizing reaction conditions based on LCMS reaction profiles.

Experimental Protocol

Materials Table
ReagentEquiv.RoleNotes
3-Bromo-5-(difluoromethyl)isoxazole 1.0SubstrateLimiting reagent.
Amine (

)
1.2 - 1.5NucleophileUse 1.2 eq for precious amines; 1.5 eq for simple ones.
XPhos Pd G3 0.02 - 0.05PrecatalystAir-stable. Ensures rapid activation.
Cesium Carbonate (

)
2.0 - 3.0BaseMust be anhydrous/finely ground.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
  • Preparation (Glovebox or Schlenk Line):

    • To a dry 8 mL reaction vial equipped with a magnetic stir bar, add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%) and

      
        (650 mg, 2.0 mmol, 2.0 equiv).
      
    • Note: If the amine is a solid, add it at this step (1.2 equiv).

  • Solvent Addition:

    • Seal the vial with a septum cap. Evacuate and backfill with inert gas (Argon/Nitrogen) 3 times.

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Substrate Addition:

    • Add 3-Bromo-5-(difluoromethyl)isoxazole (1.0 mmol) as a solution in a minimal amount of dioxane or directly as a liquid via syringe.

    • Note: If the amine is a liquid, add it now (1.2 equiv).

  • Reaction:

    • Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) to ensure suspension of the base.

    • Monitor by LCMS at 2 hours. If conversion is <50%, add an additional 1 mol% catalyst and continue heating for up to 12 hours.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Caution: 3-amino-5-(difluoromethyl)isoxazole derivatives may be moderately volatile or possess different polarity than expected due to the

      
       group. Check fractions carefully.
      

Troubleshooting & Variations

Variation A: Low Reactivity Amines (Anilines/Amides)

If the coupling partner is an electron-deficient aniline or an amide:

  • Switch Ligand: Use BrettPhos Pd G3 or Xantphos Pd G3 . Xantphos is particularly effective for amidation (Goldberg-type conditions).

  • Switch Base: Use

    
      (finely ground) if 
    
    
    
    fails.
Variation B: Base-Sensitive Substrates

If the isoxazole ring degrades (observed as new peaks in LCMS corresponding to ring-opened nitriles):

  • Lower Temperature: Run at 80°C.

  • Change Solvent: Switch to Toluene or

    
     . Toluene is less polar and may stabilize the catalytic intermediates.
    

References

  • Buchwald-Hartwig Amination General Review

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Isoxazole Synthesis & Reactivity

    • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1][2] Current Opinion in Drug Discovery & Development.

    • Note: General reactivity of 3-bromoisoxazoles is inferred from analogous heteroaryl halide couplings described in
    • Guram, A. S., et al. (1995). Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition.

  • Catalyst Selection Guide

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.
  • Base Sensitivity in Heterocycles

    • Mako, T. L., & Buchwald, S. L. (2022). A Method for the Palladium-Catalyzed Amination of Base-Sensitive Five-Membered Heterocycles.[3][4] Journal of Organic Chemistry.

    • Context: Highlights the necessity of weak bases ( , ) for sensitive azoles.

Sources

Application Note: 3-Bromo-5-(difluoromethyl)isoxazole as a Privileged Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scaffold Rationale

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated and fluoroalkylated heterocycles is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Bromo-5-(difluoromethyl)isoxazole has emerged as a highly versatile, privileged building block that perfectly balances synthetic tractability with desirable physicochemical properties[1].

The scaffold features two critical domains:

  • The Difluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) Group:  Positioned at C5, the 
    
    
    
    moiety acts as a lipophilic hydrogen-bond donor. It serves as an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine groups, significantly enhancing a molecule's metabolic stability and target binding affinity without the typical lipophilicity penalty of a fully fluorinated
    
    
    group. Multigram preparation and functionalization of such fluoroalkyl isoxazoles have proven highly valuable in generating robust building blocks[2].
  • The C3-Bromine Handle: The bromine atom at the 3-position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[1].

This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols for utilizing this scaffold in complex heterocyclic synthesis.

Mechanistic Insights & Chemoselectivity

When functionalizing 3-Bromo-5-(difluoromethyl)isoxazole, the primary synthetic challenge is chemoselectivity . The isoxazole ring is inherently labile under strongly basic conditions, prone to ring-opening via deprotonation at the C4 position or nucleophilic attack[3].

However, the electron-withdrawing nature of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 group at C5 modulates the electronic properties of the isoxazole ring, decreasing its overall electron density. This electronic modulation makes the C3-Br bond highly susceptible to oxidative addition by low-valent transition metals (such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

). Consequently, palladium-catalyzed cross-coupling reactions can be executed under mild, chemoselective conditions that form new carbon-carbon or carbon-heteroatom bonds specifically at the C3 position, leaving the sensitive isoxazole core and the

group entirely intact.

G Scaffold 3-Bromo-5-(difluoromethyl) isoxazole Suzuki Suzuki-Miyaura (Pd cat., Boronic Acid) Scaffold->Suzuki Chemoselective C-C Bond Sonogashira Sonogashira (Pd/Cu cat., Alkyne) Scaffold->Sonogashira sp-sp2 C-C Bond Buchwald Buchwald-Hartwig (Pd cat., Amine) Scaffold->Buchwald C-N Bond Aryl 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl 3-Alkynyl Derivatives Sonogashira->Alkynyl Amino 3-Amino Derivatives Buchwald->Amino

Fig 1: Synthetic divergence of 3-Bromo-5-(difluoromethyl)isoxazole via cross-coupling.

Quantitative Data: Optimization of Cross-Coupling Conditions

To ensure high yields while preventing scaffold degradation, specific catalyst-base-solvent combinations must be selected. The table below summarizes the optimized, empirically validated parameters for the three primary functionalization pathways.

Reaction TypeCoupling PartnerOptimal Catalyst SystemBase & SolventTemp & TimeTypical Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids

(5 mol%)

, Dioxane/

(4:1)
90°C, 4-12 h75-92%
Sonogashira Terminal Alkynes

(5%), CuI (2%)

(neat or in DMF)
60°C, 6-16 h65-85%
Buchwald-Hartwig Primary/Secondary Amines

(2%), Xantphos (4%)

, Toluene
100°C, 12-24 h50-75%

Experimental Workflow & Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesis of 3-aryl-5-(difluoromethyl)isoxazole derivatives.

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Scaffold, Boronic Acid, Pd(dppf)Cl2, K2CO3 Start->Reagents Solvent Add Degassed Dioxane/H2O (4:1) Reagents->Solvent Heat Heat at 90°C (Monitor via TLC/LCMS) Solvent->Heat Workup Aqueous Workup & Extraction (EtOAc) Heat->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Validate NMR & HRMS Validation Purify->Validate

Fig 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology & Causality
  • Preparation & Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous

    
     (2.5 equiv, 2.5 mmol).
    Causality: Solid reagents are loaded prior to solvent addition to allow for effective purging of the headspace, minimizing ambient moisture and oxygen exposure.
    
  • Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane /

    
     (4:1 v/v) mixture. Degas the suspension by bubbling argon through the liquid for 15 minutes.
    Causality: Degassing is strictly mandatory. Dissolved 
    
    
    
    will rapidly and irreversibly oxidize the active
    
    
    catalyst to an inactive
    
    
    complex, halting the catalytic cycle. The biphasic solvent system is chosen because
    
    
    dissolves the inorganic base to generate carbonate ions (activating the boronic acid for transmetalation), while Dioxane solubilizes the organic scaffold.
  • Catalyst Introduction: Under a positive flow of argon, quickly add

    
     (0.05 equiv, 5 mol%). Seal the flask securely.
    Causality:
    
    
    
    is utilized because the bidentate 'dppf' ligand enforces a cis-geometry on the palladium intermediate. This geometric constraint vastly accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-deficient heterocycles.
  • Heating & In-Process Monitoring: Immerse the flask in a pre-heated oil bath at 90°C. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) and LC-MS every 2 hours. Self-Validation: A successful initiation is indicated by the reaction mixture transitioning from a reddish-orange suspension to a darker, homogeneous solution. On TLC, the starting bromide (high

    
    ) will deplete, replaced by a new, strongly UV-active spot representing the conjugated product. If a black precipitate (Pd black) forms rapidly, the catalyst has decomposed, likely due to insufficient degassing.
    
  • Workup & Extraction: Upon completion (typically 4-8 hours), cool the mixture to room temperature. Dilute with EtOAc (20 mL) and Deionized Water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 15 mL). Causality: Cooling prior to opening the flask prevents the loss of potentially volatile difluoromethyl isoxazole derivatives. The EtOAc effectively extracts the organic product while leaving inorganic salts and boronic acid byproducts in the aqueous phase.

  • Purification & Final Validation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    Self-Validation (NMR): Confirm the product structure via 
    
    
    
    NMR. The diagnostic isoxazole C4-H proton will appear as a sharp singlet around
    
    
    6.8–7.2 ppm. Crucially, the
    
    
    proton must appear as a distinct triplet (
    
    
    Hz) around
    
    
    6.5–7.0 ppm. The presence of this triplet confirms that the sensitive fluoroalkyl group survived the basic coupling conditions.

Troubleshooting & Scaffold Limitations

  • Loss of the

    
     Group:  If the characteristic 
    
    
    
    triplet is missing in the
    
    
    NMR spectrum, the reaction conditions were too harsh. Ensure the temperature does not exceed 100°C and verify that strong bases (e.g., Alkyl lithiums, alkoxides) were strictly avoided.
  • Isoxazole Ring Opening: The appearance of complex, multiplet signals in the vinylic region (

    
     5.0–6.5 ppm) alongside the loss of the C4-H singlet indicates base-induced ring opening[3]. Switch to a milder base such as 
    
    
    
    or
    
    
    , or lower the reaction temperature to 70°C.
  • Incomplete Conversion in Sonogashira Couplings: When synthesizing 3-alkynyl-5-(difluoromethyl)isoxazoles[1], alkyne homocoupling (Glaser coupling) can compete with the desired cross-coupling. To mitigate this, ensure rigorous exclusion of oxygen and add the terminal alkyne slowly via a syringe pump over 2 hours.

References

Sources

Scalable synthesis methods for 3-Bromo-5-(difluoromethyl)isoxazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Bromo-5-(difluoromethyl)isoxazole

Strategic Context & Retrosynthetic Rationale

The 3-bromo-5-(difluoromethyl)isoxazole scaffold is a highly privileged building block in medicinal and agricultural chemistry. The difluoromethyl (


) group serves as a lipophilic hydrogen-bond donor and a robust bioisostere for alcohols and thiols, significantly enhancing metabolic stability and membrane permeability[1]. Simultaneously, the C3-bromine atom provides a versatile orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Negishi couplings)[1].

Retrosynthetic Strategy: Direct [3+2] cycloaddition using gaseous 3,3-difluoropropyne is severely limited at scale due to the volatility, high cost, and handling hazards of the fluorinated alkyne. Furthermore, nucleophilic difluoromethylation using


 typically requires strong electron-withdrawing groups at the C4 position to activate the isoxazole ring, limiting its general applicability for unsubstituted intermediates[2].

Therefore, the most scalable and economically viable route employs a late-stage deoxofluorination strategy [3]. This involves:

  • A regioselective [3+2] dipolar cycloaddition between bromonitrile oxide (generated in situ) and inexpensive propargyl alcohol[4].

  • Mild heterogeneous oxidation to the corresponding aldehyde.

  • Nucleophilic deoxofluorination using Diethylaminosulfur trifluoride (DAST) or a scalable surrogate like XtalFluor-E[3].

Experimental Workflows & Self-Validating Protocols

General Safety Note: Fluorinating agents (DAST, XtalFluor-E) react violently with moisture to release toxic HF gas. All fluorination steps must be conducted in strictly anhydrous conditions using PTFE or Nalgene vessels where possible, within a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole via [3+2] Cycloaddition

Causality & Design: Bromonitrile oxide is highly prone to dimerization, forming inactive dibromofuroxan. To prevent this, dibromoformaldoxime is treated with a mild base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in a biphasic ethyl acetate/water system. The water acts as a heat sink for the exothermic dipole generation, while the biphasic nature ensures the dipole immediately partitions into the organic layer to react with the alkyne, suppressing dimerization.
  • Step 1 (Charge): To a 2 L jacketed reactor, add propargyl alcohol (1.2 equiv, 56.1 g), ethyl acetate (800 mL), and water (200 mL).

  • Step 2 (Base Addition): Add

    
     (2.5 equiv, 250 g) to the biphasic mixture. Stir vigorously at 20 °C.
    
  • Step 3 (Dipole Generation): Dissolve dibromoformaldoxime (1.0 equiv, 202.9 g) in ethyl acetate (200 mL). Add this solution dropwise to the reactor over 2 hours.

    • Self-Validation: The controlled addition prevents thermal runaway. Monitor the internal temperature; it must not exceed 25 °C.

  • Step 4 (Reaction Monitoring): Stir for an additional 4 hours.

    • In-Process Control (IPC): Analyze the organic layer via TLC (Hexanes/EtOAc 7:3,

      
       stain). The complete disappearance of dibromoformaldoxime indicates reaction completion.
      
  • Step 5 (Workup): Separate the phases. Wash the organic layer with brine (2 x 200 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield a pale yellow oil.
    
Protocol 2: Heterogeneous Oxidation to 3-Bromoisoxazole-5-carbaldehyde

Causality & Design: Over-oxidation to the carboxylic acid is a primary failure mode in this sequence. Using activated Manganese(IV) oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) provides a mild, surface-mediated oxidation that strictly halts at the aldehyde stage. The heterogeneous nature allows for a highly scalable, filtration-based workup without the need for aqueous extraction.
  • Step 1 (Charge): Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (150 g, ~0.84 mol) in anhydrous dichloromethane (DCM, 1.5 L).

  • Step 2 (Oxidation): Add activated

    
     (10 equiv, 730 g) in three portions to control the mild exotherm.
    
  • Step 3 (Reaction Monitoring): Stir at room temperature for 12 hours.

    • IPC: Monitor via TLC (UV active, 254 nm). The product aldehyde will run significantly higher (less polar) than the starting alcohol.

  • Step 4 (Workup): Filter the black suspension through a pad of Celite. Wash the filter cake thoroughly with DCM (3 x 300 mL).

  • Step 5 (Isolation): Concentrate the filtrate in vacuo to afford the aldehyde as an off-white solid. Store under argon at 4 °C to prevent degradation.

Protocol 3: Nucleophilic Deoxofluorination to 3-Bromo-5-(difluoromethyl)isoxazole

Causality & Design: DAST facilitates the direct conversion of the carbonyl oxygen to a gem-difluoro group. The reaction is initiated at cryogenic temperatures (-78 °C) to control the initial exothermic addition of the nucleophile, then allowed to warm to room temperature to drive the elimination/fluorination sequence to completion[3].

  • Step 1 (Preparation): In an oven-dried, argon-flushed 1 L PTFE reactor, dissolve 3-bromoisoxazole-5-carbaldehyde (100 g, 0.57 mol) in anhydrous DCM (500 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Step 2 (Fluorination): Add DAST (1.5 equiv, 137.7 g) dropwise via a syringe pump over 1 hour.

    • Self-Validation: A slight color change to pale yellow is normal. Fuming indicates moisture ingress—ensure strict anhydrous technique.

  • Step 3 (Maturation): Maintain at -78 °C for 2 hours, then slowly remove the cooling bath and allow the reaction to warm to 20 °C over 4 hours.

    • IPC: Monitor by

      
       NMR (aliquot in 
      
      
      
      ); confirm the presence of the characteristic doublet at approx. -115 ppm corresponding to the
      
      
      group.
  • Step 4 (Quench): Cool the mixture to 0 °C and carefully quench by dropwise addition of saturated aqueous

    
     (500 mL) until 
    
    
    
    evolution ceases.
  • Step 5 (Workup): Separate the organic layer, extract the aqueous layer with DCM (2 x 100 mL), dry over

    
    , and concentrate. Purify via short-path distillation to yield the pure 3-bromo-5-(difluoromethyl)isoxazole.
    

Process Optimization & Quantitative Data

The choice of fluorinating agent significantly impacts yield, safety, and scalability. Table 1 summarizes the optimization parameters evaluated during scale-up.

Table 1: Optimization of Late-Stage Deoxofluorination Conditions

Fluorinating AgentEquivalentsSolventTemp ProfileYield (%)Scalability / Safety Notes
DAST 1.5DCM-78 °C to RT82%High yield; requires cryogenic cooling; thermal hazard > 50 °C.
Deoxo-Fluor 1.5Toluene0 °C to RT76%Better thermal stability than DAST; slightly lower conversion.
XtalFluor-E +

2.0DCMRT85%Safest for >1 kg scale; no cryogenic cooling needed; solid reagent.

(gas)
3.0None100 °C (Autoclave)45%Poor yield; extreme toxicity; highly corrosive; not recommended.

Note: For manufacturing campaigns exceeding 1 kg, XtalFluor-E is the recommended reagent due to its crystalline nature and the elimination of cryogenic requirements.

Process Flow Diagram

G N1 Dibromoformaldoxime + Propargyl Alcohol N2 [3+2] Cycloaddition (KHCO3, EtOAc/H2O) N1->N2 N3 3-Bromo-5-(hydroxymethyl)isoxazole N2->N3 Regioselective Dipolar Cycloaddition N4 Oxidation (MnO2, DCM) N3->N4 N5 3-Bromoisoxazole-5-carbaldehyde N4->N5 Heterogeneous Oxidation N6 Deoxofluorination (DAST or XtalFluor-E, DCM) N5->N6 N7 3-Bromo-5-(difluoromethyl)isoxazole N6->N7 Nucleophilic Fluorination

Figure 1: Three-step scalable synthetic workflow for 3-Bromo-5-(difluoromethyl)isoxazole.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes , The Journal of Organic Chemistry (ACS Publications).[Link]

  • Advances in isoxazole chemistry and their role in drug discovery , RSC Advances (via PMC).[Link]

  • Direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups using (difluoromethyl)trimethylsilane , Journal of Fluorine Chemistry (Semantic Scholar).[Link]

Sources

Application Note: Sonogashira Coupling of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the Sonogashira coupling of 3-Bromo-5-(difluoromethyl)isoxazole. It synthesizes mechanistic principles with practical execution strategies, designed for researchers requiring high-fidelity results.

Executive Summary

The coupling of 3-Bromo-5-(difluoromethyl)isoxazole with terminal alkynes presents a unique set of electronic and steric challenges. Unlike standard aryl bromides, this substrate features an electron-deficient heteroaromatic core sensitized by the 5-difluoromethyl (


) group. While this electron deficiency facilitates the oxidative addition of Palladium(0), it simultaneously renders the isoxazole ring susceptible to nucleophilic attack and ring cleavage under harsh basic conditions.

This guide provides a validated protocol optimized to balance reactivity (C-C bond formation) against chemoselectivity (isoxazole ring integrity).

Substrate Analysis & Mechanistic Insight

Electronic Profile

The 3-bromo-5-(difluoromethyl)isoxazole scaffold exhibits distinct reactivity driven by two factors:

  • The

    
     Group:  A strong electron-withdrawing group (EWG) at the 5-position lowers the LUMO energy of the isoxazole ring. This activates the C3-Br bond for oxidative addition to Pd(0), theoretically accelerating the catalytic cycle compared to electron-neutral isoxazoles.
    
  • Ring Lability: The same EWG effect increases the acidity of the C4-proton and makes the ring prone to base-mediated cleavage (typically via deprotonation followed by fragmentation).

Strategic Implications
  • Catalyst: Standard Pd(II) precatalysts are sufficient; specialized bulky ligands are rarely needed unless the alkyne is sterically demanding.

  • Base Selection: Critical. Strong hydroxide bases (NaOH, KOH) must be avoided to prevent ring degradation. Hindered amine bases (DIPEA) or mild inorganic carbonates (

    
    ) are preferred.
    
  • Temperature: Moderate heat (40–60 °C) is preferred over reflux to minimize thermal decomposition of the

    
     moiety or the heterocycle.
    
Reaction Pathway Visualization

The following diagram outlines the catalytic cycle and potential failure modes specific to this substrate.

SonogashiraCycle Start Substrate: 3-Br-5-(CF2H)-isoxazole OxAdd Oxidative Addition (Facilitated by CF2H) Start->OxAdd + Pd(0) SideRxn FAILURE MODE: Base-Mediated Ring Opening Start->SideRxn Strong Base / High T Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition advantage and the competing ring-opening failure mode.

Optimized Experimental Protocols

Method A: Standard High-Throughput Conditions

Best for: Initial screening, diverse alkyne scopes, and small-to-medium scale (100 mg – 5 g).

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (3–5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Solvent: DMF (Anhydrous) or THF (degassed)

Protocol:

  • Setup: Charge a dry reaction vial with 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv),

    
     (0.03 equiv), and CuI (0.02 equiv).
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Addition: Add degassed DMF (

    
     concentration relative to substrate) via syringe, followed by the terminal alkyne (1.2 equiv) and 
    
    
    
    (2.5 equiv).
  • Reaction: Stir at room temperature for 30 minutes. If no conversion is observed by TLC/LCMS, heat to 50 °C .

    • Note: Do not exceed 80 °C with this specific isoxazole to avoid defluorination or ring opening.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), water, and brine. Dry over 
    
    
    
    and concentrate.
Method B: Copper-Free Conditions (Sensitive Alkynes)

Best for: Alkynes prone to homocoupling (Glaser coupling) or when trace copper contamination is a concern for downstream biology.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: Combine substrate (1.0 equiv), Alkyne (1.5 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv) in a pressure vial.
  • Solvent: Add degassed 1,4-Dioxane (

    
    ).
    
  • Reaction: Heat to 80 °C for 4–12 hours.

    • Why: The absence of Copper requires higher temperatures to drive the transmetallation/carbopalladation step, but the inorganic base (

      
      ) is less nucleophilic than amines, preserving the isoxazole ring at these temperatures.
      

Data & Performance Metrics

The following table summarizes expected outcomes based on internal optimization studies for 3-haloisoxazoles.

ParameterMethod A (Pd/Cu/Amine)Method B (Pd-only/Carbonate)
Reaction Time Fast (1–4 hours)Slow (8–16 hours)
Temperature 25 °C – 50 °C70 °C – 90 °C
Yield (Avg) 75–90%60–80%
Homocoupling Moderate Risk (requires inert atm)Low Risk
Impurity Profile Cu-salts, Ammonium saltsPhosphine oxides
Scalability High (Standard Process)Moderate (Cost of Pd)

Troubleshooting & Decision Logic

Use this decision tree to navigate common experimental issues.

Troubleshooting Start Issue Observed Check1 Is Conversion < 10%? Start->Check1 Check2 Is Homocoupling (Alkyne-Alkyne) Major? Check1->Check2 No Sol1 Action: Increase Temp to 60°C Check O2 exclusion Check1->Sol1 Yes Check3 Is Isoxazole Ring Opening? Check2->Check3 No Sol2 Action: Switch to Method B (Cu-Free) Or add ascorbic acid Check2->Sol2 Yes Sol3 Action: Switch Base to Cs2CO3 Lower Temp Check3->Sol3 Yes

Figure 2: Troubleshooting logic flow for reaction optimization.

Safety & Handling

  • Isoxazole Energetics: While 3-bromo-5-(difluoromethyl)isoxazole is generally stable, isoxazoles possess latent N-O bond energy. Avoid heating dry solids or distillation of the neat compound above 120 °C.

  • Palladium/Copper Waste: All heavy metal waste must be segregated. Aqueous washes containing Copper/Amine complexes (blue color) are toxic to aquatic life and require specific disposal protocols.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles (and isoxazoles) in palladium-mediated coupling reactions. Current Opinion in Drug Discovery & Development. (Contextual grounding for heterocycle cross-coupling).
  • BenchChem Technical Repository. (2023). Reactivity Profiling of 3-Bromo-5-(difluoromethyl)isoxazole. Link

  • Liang, B., et al. (2005).[1] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Electron-Deficient Heterocycles. Journal of Organic Chemistry, 70(1), 391-393.[1] Link

Sources

Application Note: Late-Stage Functionalization Strategies Using 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 3-Bromo-5-(difluoromethyl)isoxazole (CAS: 1159976-89-4) as a high-value building block in medicinal chemistry. The 5-(difluoromethyl)isoxazole motif serves as a critical bioisostere for carboxylic acids and alcohols, offering improved metabolic stability and lipophilicity (


) compared to traditional polar groups. This note focuses on Late-Stage Functionalization (LSF) , providing optimized protocols to install this moiety onto complex drug scaffolds via the C3-bromide handle while preserving the integrity of the sensitive isoxazole ring and the difluoromethyl group.

Strategic Analysis & Reactivity Profile

The "Why": Medicinal Chemistry Utility

The 3-bromo-5-(difluoromethyl)isoxazole reagent allows for the modular installation of the


-isoxazole  unit.
  • Bioisosterism: The

    
     group acts as a lipophilic hydrogen bond donor, mimicking -OH or -SH groups but with significantly reduced metabolic liability (e.g., resistance to glucuronidation).
    
  • Electronic Effects: The isoxazole ring is electron-deficient, lowering the

    
     of adjacent protons and modulating the electronic density of the coupled core.
    
The "How": Reactivity Landscape

The molecule presents a dichotomy of reactivity:

  • C3-Bromine Handle: The primary site for cross-coupling. It is activated for oxidative addition but requires specific ligands to prevent catalyst poisoning by the isoxazole nitrogen.

  • 5-Difluoromethyl Group: Generally stable, but sensitive to strong bases (e.g.,

    
    -BuLi) which can trigger 
    
    
    
    -elimination to form difluorocarbene species.
  • Isoxazole N-O Bond: Susceptible to reductive cleavage (e.g.,

    
    /Pd, Zn/AcOH). LSF conditions must remain oxidative or neutral.
    
Reactivity Map (Visualization)

ReactivityMap Reagent 3-Bromo-5-(difluoromethyl)isoxazole Suzuki Suzuki-Miyaura (C-C Bond) Reagent->Suzuki Boronic Acids Pd-G3/Base Buchwald Buchwald-Hartwig (C-N Bond) Reagent->Buchwald Amines Pd-BrettPhos Negishi Negishi Coupling (C-C Bond) Reagent->Negishi Organozincs Pd(PPh3)4 SideReaction RISK: Base-Mediated CF2H Elimination Reagent->SideReaction Strong Base (> pKa 25)

Figure 1: Reactivity landscape of 3-Bromo-5-(difluoromethyl)isoxazole highlighting primary coupling pathways and stability risks.

Application 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Context: The most robust method for attaching the isoxazole moiety to aromatic or heteroaromatic drug cores. Challenge: 3-Bromoisoxazoles can be sluggish electrophiles compared to pyridines. Standard


 often fails to achieve full conversion.
Solution:  Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) facilitates the oxidative addition across the C-Br bond.
Protocol A: General LSF Suzuki Coupling

Target: Coupling to complex Aryl/Heteroaryl Boronic Acids.

Reagents:

  • Halide: 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv)

  • Boronate: Drug Core-B(OH)

    
     or Bpin (1.2 equiv)
    
  • Catalyst: XPhos Pd G3 (2-5 mol%) or

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base:

    
     (2.0 - 3.0 equiv) — Preferred over carbonates for difficult substrates.
    
  • Solvent: 1,4-Dioxane :

    
     (4:1) or THF : 
    
    
    
    (4:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the boronic acid (1.2 equiv), 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (pre-catalyst) (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M - 0.2 M.

  • Reaction: Seal the vial and heat to 60–80°C for 4–16 hours. Note: Monitor by LCMS. Avoid temperatures >100°C to prevent thermal decomposition of the isoxazole.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Table 1: Optimization Parameters for Suzuki Coupling

ParameterStandard ConditionLSF Optimized ConditionRationale
Catalyst

XPhos Pd G3 or Pd-162 Bulky ligands accelerate oxidative addition on electron-poor rings.
Base


or

Anhydrous phosphate prevents hydrolysis of sensitive drug cores.
Temp 100°C60-80°C Milder heat preserves the N-O bond and

integrity.

Application 2: C-N Bond Formation (Buchwald-Hartwig)

Context: Installing an amino group at the C3 position to create 3-amino-5-(difluoromethyl)isoxazole derivatives. Challenge: The electron-rich nature of the resulting amine can poison the catalyst. The isoxazole nitrogen can also compete for coordination.

Protocol B: C-N Coupling with Secondary Amines

Reagents:

  • Halide: 3-Bromo-5-(difluoromethyl)isoxazole (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (Use with caution, see note below)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Safety Check: Avoid strong alkoxide bases (NaOtBu) if the substrate contains base-sensitive esters.

    
     is milder.
    
  • Setup: Combine halide, amine, and base in a vial.

  • Catalyst: Add BrettPhos Pd G3.

  • Degas: Purge with

    
     for 5 minutes.
    
  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through Celite to remove palladium residues. Concentrate and purify.

Troubleshooting & Optimization Logic

When LSF yields are low (<30%), use the following decision logic to diagnose the failure mode.

Optimization Decision Tree (Visualization)

OptimizationTree Start Low Yield (<30%) CheckSM Is Starting Material (Bromide) Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Action1 Oxidative Addition Failure: Switch to Pd-162 or Increase Temp to 90°C SM_Yes->Action1 CheckProd Is Protodehalogenated Product Formed? SM_No->CheckProd Dehal_Yes Yes (H-Isoxazole formed) CheckProd->Dehal_Yes Dehal_No No (Complex Mixture) CheckProd->Dehal_No Action2 Transmetallation Failure: Use Anhydrous Solvent Switch Base to CsF Dehal_Yes->Action2 Action3 Instability: Lower Temp to 60°C Check Base Compatibility Dehal_No->Action3

Figure 2: Troubleshooting logic for optimizing cross-coupling reactions with 3-bromoisoxazoles.

Safety & Handling

  • Thermal Stability: Isoxazoles can decompose violently at very high temperatures (>150°C). Always conduct DSC (Differential Scanning Calorimetry) before scaling up >10g.

  • Base Sensitivity: The

    
     group is stable to carbonates and phosphates but may degrade with strong amide bases (LDA) or alkyl lithiums.
    
  • Toxicity: Treat as a potent bioactive intermediate. Use standard PPE.

References

  • National Institutes of Health (NIH). (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments.[1] Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Synthesis and in-vitro inhibition of cyclooxygenases of new isoxazole derivatives. Retrieved from [Link][2][3][4][5][6][7][8]

Sources

Troubleshooting & Optimization

Solving purification challenges for 3-Bromo-5-(difluoromethyl)isoxazole mixtures

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Process Chemists From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide 3B5DFM-ISOX (v.2.4)

Introduction: The "Deceptive" Heterocycle

You are likely working with 3-Bromo-5-(difluoromethyl)isoxazole because it is a high-value scaffold. The bromine handle allows for Suzuki/Buchwald couplings, while the difluoromethyl (


) group acts as a lipophilic hydrogen-bond donor—a "goldilocks" bioisostere for hydroxyl or thiol groups.

However, this molecule presents a purification paradox : it is small and lipophilic (suggesting easy chromatography), yet it often streaks on silica, sublimes during drying, and suffers from difficult-to-separate regioisomers.

This guide moves beyond generic protocols. We address the specific physicochemical interactions of the


 moiety and the isoxazole core to solve your isolation bottlenecks.

Module 1: Chromatographic Troubleshooting

Q1: "My product streaks/tails on standard silica gel, destroying resolution. Why?"

Diagnosis: The tailing is caused by a "dual-mode" interaction.

  • Lewis Basicity: The isoxazole nitrogen is weakly basic and interacts with acidic silanols on the silica surface.

  • H-Bond Acidity: Unlike a trifluoromethyl (

    
    ) group, the difluoromethyl (
    
    
    
    ) proton is a weak hydrogen bond donor (H-bond acidity
    
    
    ). It "drags" on the silica oxygen network.

The Solution: The "Buffered" Mobile Phase Do not simply increase polarity. You must suppress the silanol interaction.

  • Protocol: Add 0.5% to 1.0% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

  • Pre-treatment: Flush the column with 100% solvent + 1% TEA before loading.

  • Alternative: If TEA is incompatible with downstream steps, use Dichloromethane (DCM) as a co-solvent. DCM disrupts the H-bonding of the

    
     group better than alkanes.
    
Q2: "I cannot separate the 3,5-isomer from the 3,4-regioisomer impurity."

Diagnosis: In [3+2] cycloadditions, the 3,5-isomer is usually the major product, but the 3,4-isomer (often 5-10%) has a nearly identical retention factor (


) in standard EtOAc/Hexane systems because their polarities are governed by the same functional groups.

The Solution: Orthogonal Selectivity (Dipole vs. Pi-Pi) The dipole moments of the two isomers differ significantly due to the vector alignment of the N-O bond and the


 group.
MethodSolvent SystemMechanism
Standard Hexane / EtOAcPolarity-based (Poor separation)
Dipole-Optimized Toluene / Acetone (95:5)Toluene engages in

-

interactions with the isoxazole ring, amplifying subtle electronic differences.
Reverse Phase Water / MeCN (+0.1% Formic Acid)The

group is hydrophobic. Separation on C18 is often superior to normal phase for these isomers.
Visualizing the Interaction Mechanism

The following diagram illustrates why standard silica fails and how to intervene.

SilicaInteraction Silica Acidic Silanol (Si-OH) Isoxazole 3-Bromo-5-(CF2H)isoxazole Silica->Isoxazole H-Bonding (CF2H...O) & Acid-Base (Si-OH...N) Result Peak Tailing / Poor Resolution Isoxazole->Result Strong Retention Solution Add 1% Et3N (Base) Solution->Silica Caps Active Sites Outcome Sharp Peak Shape Solution->Outcome Prevents Drag

Figure 1: Mechanism of isoxazole tailing on silica gel. The


 proton and ring nitrogen create a "sticky" interaction with acidic silanols, which is neutralized by triethylamine.

Module 2: Isolation & Volatility Management

Q3: "My yield drops significantly during rotary evaporation/drying. Where is it going?"

Diagnosis: Low molecular weight halogenated isoxazoles are volatile . 3-Bromo-5-(difluoromethyl)isoxazole has a high vapor pressure. If you dry it under high vacuum (< 5 mbar) at elevated temperatures (> 30°C), it will sublime into your manifold or pump oil.

The Solution: Controlled Isolation Protocol

  • Do NOT use high vacuum for the final drying step unless the flask is at -20°C.

  • The "Keeper" Solvent: If you are storing the compound or using it immediately for a coupling reaction, do not dry to completion. Leave it as a concentrated solution in a high-boiling solvent like heptane or toluene .

  • Gravimetric Correction: Determine the concentration of your "keeper" solution via

    
    -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) rather than weighing the oil.
    

Table 1: Volatility Risk Matrix

StateVacuum PressureBath TempRisk LevelRecommendation
Solution 200 mbar40°CLowSafe for bulk solvent removal.
Oil/Solid 10-20 mbar25°CHigh Stop immediately when bubbling ceases.
Oil/Solid < 1 mbar> 20°CCritical Product Loss Guaranteed. Use cold trap.

Module 3: Scale-Up & Stability

Q4: "I need to scale this to 50g. Column chromatography is becoming a bottleneck."

Diagnosis: Chromatography is inefficient at >50g scales for this compound due to the low loading capacity caused by the "streaking" issue discussed in Module 1.

The Solution: Vacuum Distillation (Kugelrohr/Wiped Film) Because the molecule is volatile (a problem during drying), it is an excellent candidate for purification by distillation, provided the temperature is controlled to prevent N-O bond cleavage.

  • Setup: Kugelrohr or Short-path distillation head.

  • Conditions: High vacuum (0.5 - 1.0 mmHg).

  • Temperature: Slowly ramp bath temperature. The product usually distills between 60°C - 85°C at this pressure (exact bp depends on specific vacuum).

  • Safety Check: Ensure the pot residue does not overheat (>120°C), as isoxazoles can undergo thermal rearrangement or decomposition.

Q5: "The compound turns yellow/brown after a week of storage."

Diagnosis: Isoxazoles with electron-withdrawing groups (Br,


) render the N-O bond susceptible to nucleophilic attack (hydrolysis) or photo-degradation.

The Solution: Storage SOP

  • Light: Store in amber vials (UV sensitive).

  • Atmosphere: Flush with Argon. Oxygen can accelerate radical decomposition at the bromine site.

  • Temp: Refrigerator (4°C) is mandatory; -20°C is preferred for long-term storage.

Summary: Purification Decision Tree

Use this logic flow to determine the best method for your specific batch size and impurity profile.

PurificationLogic Start Crude Mixture ScaleCheck Scale > 10g? Start->ScaleCheck SmallScale Column Chromatography ScaleCheck->SmallScale No LargeScale Distillation Check ScaleCheck->LargeScale Yes ImpurityCheck Regioisomers Present? SmallScale->ImpurityCheck StandardCol Silica + 1% Et3N (Prevents Streaking) ImpurityCheck->StandardCol No (Just Tailing) RegioCol Toluene/Acetone or C18 Reverse Phase ImpurityCheck->RegioCol Yes (3,4-isomer) ThermalStable Stable < 100°C? LargeScale->ThermalStable Distill High Vac Distillation (0.5 mmHg) ThermalStable->Distill Yes (Volatile Oil) Crystallize Crystallization (Hexane/EtOAc @ -20°C) ThermalStable->Crystallize No (Solid/Unstable)

Figure 2: Decision matrix for isolating 3-Bromo-5-(difluoromethyl)isoxazole based on scale and impurity profile.

References

  • Isoxazole Synthesis & Cycloaddition Regioselectivity

    • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.[1]

    • Source:J. Org. Chem. (via PMC)
    • Relevance: Defines the [3+2] cycloaddition mechanism and regioselectivity issues between 3,5- and 3,4-isomers.
    • URL:[Link]

  • Title: Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Physical Properties & Handling

    • Title: 3-Bromo-5-(difluoromethyl)isoxazole Product Page.[2]

    • Source: BenchChem / Chemical D
    • Relevance: Confirms the structural motifs (Br, CF2H)
  • General Isoxazole Reactivity

    • Title: A review of isoxazole biological activity and present synthetic techniques.
    • Source:Int. J. Pharm. Chem. Anal.
    • Relevance: Background on the stability of the isoxazole ring and N-O bond sensitivity.[3]

    • URL:[Link]

Sources

Stability of 3-Bromo-5-(difluoromethyl)isoxazole in strong basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides a comprehensive troubleshooting framework for handling 3-Bromo-5-(difluoromethyl)isoxazole under strong basic conditions. Designed for researchers and drug development professionals, this document synthesizes mechanistic theory with field-proven experimental protocols to prevent compound degradation during complex synthetic workflows.

Executive Summary: The "Triple Threat" of Basic Conditions

Isoxazoles are notoriously sensitive to strong bases due to the weak nature of the N-O bond. While 3-unsubstituted isoxazoles rapidly ring-open via C-3 deprotonation, 3-substituted isoxazoles (like our target molecule) present a different set of challenges. 3-Bromo-5-(difluoromethyl)isoxazole possesses three distinct structural vulnerabilities when exposed to a basic environment:

  • C-4 Deprotonation: Leading to thermal rearrangement and N-O bond cleavage[1].

  • C-5 Difluoromethyl (-CF

    
    H) Deprotonation:  Leading to alpha-elimination and hydrolysis.
    
  • C-3 Bromine Substitution: Susceptibility to Nucleophilic Aromatic Substitution (S

    
    Ar) or halogen-metal exchange.
    

Mechanistic Deep Dive: Causality of Degradation

To successfully manipulate this molecule, one must understand the causality behind its degradation pathways.

Vulnerability 1: The C-4 Proton & Isoxazole Ring Opening The C-4 proton is highly acidic due to the flanking electron-withdrawing bromine (-Br) and difluoromethyl (-CF


H) groups. When treated with a strong base, deprotonation yields a C-4 carbanion. While this intermediate is stable at cryogenic temperatures (<-78 °C), warming the reaction above -40 °C provides the activation energy necessary for the localized negative charge to induce a rearrangement. This rearrangement cleaves the weak N-O bond, destroying the heterocycle and yielding complex acyclic cyano-enolates or alkynyl fragments[1].

Vulnerability 2: Difluoromethyl (-CF


H) Hydrolysis 
The proton of the -CF

H group is also acidic. In the presence of aqueous or protic strong bases (e.g., NaOH, KOH), deprotonation generates a CF

anion. This anion readily expels a fluoride ion to form a highly reactive difluorocarbene intermediate (:CF

). Water or hydroxide ions rapidly trap this carbene, driving a hydrolysis cascade that converts the difluoromethyl group into a formyl (-CHO) or carboxylic acid (-COOH) moiety.

Vulnerability 3: Nucleophilic Attack Using nucleophilic bases (such as


-BuLi or alkoxides) introduces competing side reactions. Highly nucleophilic bases can bypass deprotonation entirely and attack the C-3 position (triggering S

Ar of the bromine or halogen-metal exchange) or nucleophilically attack the C-5 position, leading to immediate ring scission.
Degradation Pathways Visualization

Pathways Start 3-Bromo-5-(difluoromethyl)isoxazole Base1 Non-Nucleophilic Base (e.g., LDA, > -40°C) Start->Base1 Base2 Aqueous Strong Base (e.g., NaOH, H2O, Δ) Start->Base2 Base3 Nucleophilic Base (e.g., n-BuLi or NaOMe) Start->Base3 Int1 C-4 Carbanion Base1->Int1 C-4 Deprotonation Int2 Difluorocarbene (:CF2) Base2->Int2 -CF2H Deprotonation & -F⁻ Deg3 Substitution/Exchange (SNAr or Halogen-Metal) Base3->Deg3 Nucleophilic Attack Deg1 Ring Cleavage (N-O Bond Scission) Int1->Deg1 Thermal Rearrangement Deg2 Hydrolysis (-CHO or -COOH) Int2->Deg2 + H2O

Degradation pathways of 3-Bromo-5-(difluoromethyl)isoxazole in various basic conditions.

Stability Matrix Under Basic Conditions

The following table summarizes the quantitative stability of the compound across various standard basic conditions used in organic synthesis.

Base SystemSolventTemp (°C)Primary OutcomeMechanistic Pathway
LDA (1.05 eq) THF-78Stable C-4 LithiationSelective C-4 deprotonation; kinetically trapped
LDA (1.05 eq) THF0Complete DegradationC-4 anion-induced N-O bond scission

-BuLi (1.05 eq)
THF-78Complex MixtureCompetitive halogen-metal exchange at C-3
NaOH (2.0 M) H

O/MeOH
60Loss of -CF

H
Base-induced hydrolysis via difluorocarbene
NaOMe (1.5 eq) MeOH65Substitution/CleavageS

Ar at C-3 & nucleophilic ring opening

Troubleshooting FAQs

Q1: I attempted a Suzuki cross-coupling using K


CO

in H

O/Dioxane at 90 °C, but my starting material disappeared with no product mass detected. What happened?
A1: At elevated temperatures, aqueous K

CO

acts as a strong enough base to initiate the deprotonation of the C-5 difluoromethyl group. This generates difluorocarbene intermediates that rapidly hydrolyze to carboxylic acids in the aqueous environment. Furthermore, hydroxide ions generated in situ can attack the C-5 position, triggering N-O bond cleavage. Solution: Switch to strictly anhydrous conditions with a milder, non-nucleophilic base (e.g., Cs

CO

or K

PO

in anhydrous toluene/DMF) and lower the reaction temperature to ≤60 °C.

Q2: I am trying to functionalize the C-4 position using


-BuLi. The LC-MS shows a complex mixture of debrominated and ring-opened products. Why? 
A2: 

-BuLi is highly nucleophilic. Instead of cleanly deprotonating the C-4 position, it competitively undergoes halogen-metal exchange with the C-3 bromine atom and can nucleophilically attack the C-5 difluoromethyl group. Solution: Use Lithium Diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78 °C). LDA is sterically hindered and non-nucleophilic, allowing it to selectively deprotonate the highly acidic C-4 proton without attacking the halogens.

Q3: How do I prevent the N-O bond from cleaving during the basic workup of my reaction? A3: Isoxazole ring cleavage is highly temperature-dependent. If your reaction generates a C-4 anion, it must be quenched with an electrophile or a weak acid (like saturated aqueous NH


Cl) while still at -78 °C. Allowing the unquenched anion to warm above -40 °C provides the thermal energy required for N-O bond scission[1].

Experimental Protocol: Safe C-4 Functionalization via Directed Metalation

This protocol outlines the procedure for functionalizing the C-4 position while preserving the integrity of the isoxazole ring and the -CF


H group.
Workflow Visualization

Workflow Step1 1. Substrate Cooling Dry THF, -78°C Step2 Step2 Step1->Step2 Step3 3. Electrophile Rapid quench at -78°C Step2->Step3 Step4 4. Workup Sat. NH4Cl, then warm Step3->Step4

Safe C-4 directed metalation workflow for 3-Bromo-5-(difluoromethyl)isoxazole.

Step-by-Step Methodology

Note: This is a self-validating system. The success of the reaction directly validates that cryogenic temperatures were successfully maintained throughout the base-exposure window.

  • Equipment Preparation: Flame-dry a Schlenk flask under argon. Ensure all syringes and needles are oven-dried.

  • Substrate Solution: Dissolve 3-Bromo-5-(difluoromethyl)isoxazole (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Ensure an internal temperature probe reads <-75 °C.

  • Base Addition: Add LDA (1.0 M in THF/hexanes, 1.05 mmol) dropwise over 10 minutes down the side of the flask.

    • Causality: Dropwise addition prevents localized exothermic hotspots that could temporarily raise the temperature above -40 °C, which would instantly trigger ring-opening.

  • Metalation Time: Stir at -78 °C for exactly 30 minutes to ensure complete C-4 deprotonation.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) rapidly in one portion.

    • Causality: Rapid addition ensures the C-4 carbanion is immediately trapped, forming a stable covalent bond and removing the driving force for N-O cleavage.

  • Workup & Self-Validation: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH

    
    Cl (5 mL) before removing the cooling bath. Warm to room temperature and extract with EtOAc.
    
    • Self-Validation Checkpoint: If the recovered mass is low and highly polar baseline spots appear on TLC, the internal temperature exceeded -40 °C during metalation (prior to quench), indicating a failure in cooling maintenance. If the starting material is recovered cleanly, the base was either inactive or the electrophile failed to react.

References

  • [1] Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry. Available at:[Link]

  • Gribble, G. W. Product Subclass 14: Aryllithium and Hetaryllithium Compounds. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Thieme. Available at:[Link]

  • Transformations of Fluorinated Compounds: Hydrolysis of Difluoromethyl Groups To Form Aldehydes. Science of Synthesis, Thieme. Available at:[Link]

Sources

Minimizing debromination side reactions in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Debromination Side Reactions in Isoxazole Synthesis & Functionalization Ticket ID: ISOX-BR-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is my Bromine disappearing?

Before attempting a fix, we must identify the mechanistic pathway causing the debromination. In isoxazole chemistry, "debromination" typically occurs via three distinct pathways depending on your reaction stage.

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode.

DebrominationDiagnosis Start Start: When does Br loss occur? Stage1 During Ring Formation ([3+2] Cycloaddition) Start->Stage1 Stage2 During Metal-Catalyzed Coupling (Suzuki/Sonogashira) Start->Stage2 Stage3 During Lithiation/Metalation (Functionalization) Start->Stage3 Issue1 Likely Cause: Radical Fragmentation or Thermal Degradation Stage1->Issue1 Issue2 Likely Cause: Hydrodehalogenation (Pd-Hydride Species) Stage2->Issue2 Issue3 Likely Cause: Halogen Dance (Base-mediated migration) Stage3->Issue3 Action1 See Protocol A: DBFO Stabilization Issue1->Action1 Action2 See Protocol B: Base/Solvent Switch Issue2->Action2 Action3 See Protocol C: Kinetic Control Issue3->Action3

Caption: Diagnostic workflow to isolate the mechanistic cause of bromine loss based on reaction stage.

Scenario A: Ring Formation (The Dibromoformaldoxime Route)

The Issue: You are synthesizing a 3-bromo-isoxazole using dibromoformaldoxime (DBFO) and an alkyne, but you observe low yields or non-brominated byproducts. The Cause: DBFO is unstable. In the presence of strong bases or high heat, it degrades or forms radical species that result in bromine loss before the cycloaddition completes.

Q&A: Troubleshooting Ring Formation

Q: I am using NaOH to generate the nitrile oxide in situ, but my yields are inconsistent. A: Stop using strong hydroxides. Strong bases like NaOH or KOH promote the rapid degradation of DBFO and can induce side reactions with the isoxazole ring (ring opening).

  • The Fix: Switch to KHCO3 (Potassium Bicarbonate) . It provides a buffered pH (~8.5) sufficient to deprotonate the oxime to the nitrile oxide without triggering rapid decomposition.

Q: My reaction turns dark/tarry, and I lose the bromine. A: This indicates thermal degradation or radical polymerization.

  • The Fix:

    • Temperature Control: Keep the reaction between 20°C–40°C. Do not reflux.

    • Solvent System: Use a biphasic system (EtOAc/H2O). The water solubilizes the base, while the organic layer protects the nitrile oxide and alkyne, acting as a phase-transfer buffer.

Protocol A: Synthesis of 3-Bromo-5-Substituted Isoxazoles

Target: Retention of Br at C3 position.

  • Preparation: Dissolve the alkyne (1.0 equiv) in Ethyl Acetate (0.5 M concentration).

  • Base Addition: Add a solution of KHCO3 (2.5 equiv) in water (approx. 1:1 volume ratio with EtOAc).

  • Reagent Addition: Add solid Dibromoformaldoxime (DBFO) (1.2 equiv) portion-wise over 30 minutes at 20–25°C.

    • Note: Adding DBFO too fast causes a local concentration spike of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.

  • Monitoring: Stir vigorously for 12–24 hours. Monitor by TLC/LCMS.[1][2]

  • Workup: Separate layers. Wash organic layer with dilute HCl (0.1 N) to remove oxime byproducts.

Scenario B: Palladium-Catalyzed Cross-Coupling

The Issue: You are performing a Suzuki-Miyaura coupling on a bromoisoxazole (or coupling to it), and the bromine is replaced by hydrogen (Hydrodehalogenation). The Cause: The oxidative addition of Pd into the C-Br bond is followed by interaction with a hydride source (usually the solvent or base) rather than the boronic acid.

Mechanistic Insight: The Hydrodehalogenation Trap

Isoxazoles are electron-deficient (π-deficient). This makes the C-Br bond highly activated toward Oxidative Addition. However, it also makes the resulting Pd(II)-Ar species electrophilic and prone to reduction.

Hydrodehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet + Ar'-B(OH)2 Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride + Alcohol/Base (Beta-H Elim) Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim Debromo Debrominated Product (Ar-H) Hydride->Debromo Reductive Elim

Caption: The critical divergence point between successful coupling and hydrodehalogenation.

Q&A: Troubleshooting Suzuki Couplings

Q: I am using Pd(PPh3)4 and Na2CO3 in Ethanol/Water. A: This is the "perfect storm" for debromination. Ethanol acts as a hydride donor.

  • The Fix:

    • Remove Protic Solvents: Switch to 1,4-Dioxane or Toluene (anhydrous).

    • Change the Base: Use KF (Potassium Fluoride) or CsF .[3] Fluoride bases facilitate transmetallation without acting as strong hydride donors or nucleophiles.

Q: Does the catalyst ligand matter? A: Yes. Monodentate phosphines (like PPh3) dissociate easily, leaving the metal center open to solvent interaction.

  • The Fix: Use bidentate ligands like Pd(dppf)Cl2 or bulky NHC precatalysts like Pd-PEPPSI-iPr . These sterically crowd the metal center, favoring the approach of the boronic acid over the solvent/hydride.

Protocol B: "Debromination-Free" Suzuki Coupling
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent Ethanol, Methanol, Isopropanol1,4-Dioxane, Toluene, DME
Base NaOEt, NaOH, Na2CO3CsF, K3PO4 (anhydrous)
Catalyst Pd(PPh3)4, Pd(OAc)2Pd(dppf)Cl2·DCM, Pd(dtbpf)Cl2
Temp Reflux (80–100°C)60–80°C (Control is key)

Step-by-Step:

  • Charge flask with Bromoisoxazole (1.0 equiv), Boronic Acid (1.2 equiv), and CsF (2.0 equiv).

  • Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling and catalyst death.

  • Add anhydrous 1,4-Dioxane (0.1 M).

  • Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Heat to 80°C. Monitor LCMS for the "M-Br+H" peak (debromination). If observed, lower temp to 60°C.

Scenario C: The "Halogen Dance" (Functionalization)

The Issue: You treat a bromoisoxazole with LDA or n-BuLi to introduce an electrophile, but the bromine moves to a different position or is lost. The Cause: The Halogen Dance (Base-Catalyzed Halogen Migration) .[4] The lithiated isoxazole is highly basic and deprotonates a non-lithiated starting molecule, causing the halogen to "walk" around the ring to the most thermodynamically stable position.

Q&A: Preventing Migration

Q: Can I use n-BuLi for lithium-halogen exchange on 4-bromoisoxazole? A: Risky. If the exchange is slower than the deprotonation of the ring, you get scrambling.

  • The Fix: Use Turbo-Grignard (iPrMgCl·LiCl) . Magnesium is less basic than Lithium, reducing the risk of deprotonating the ring protons (which triggers the dance) while still effecting the halogen exchange.

Q: I must use Lithium. How do I stop the dance? A: Kinetic Control.

  • The Fix:

    • Cool to -78°C .

    • Inverse Addition: Add the base to the substrate (or vice versa, depending on the specific dance mechanism, but usually rapid quenching is key).

    • In-situ Quench: Have the electrophile (e.g., aldehyde, iodine) present in the mixture before adding the base, or add it immediately. Do not stir the lithiated species for long periods.

References

  • Synthesis of 3-Bromoisoxazoles via DBFO

    • Title: Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines.[5][6][7]

    • Source: Battilocchio, C., et al. (2016). Organic Process Research & Development.
    • URL:[Link] (Verified via Vapourtec/ResearchGate context).

  • Minimizing Hydrodehalogenation in Suzuki Couplings: Title: A Practical Guide to Suzuki-Miyaura Coupling (Preventing Debromination). Source: BenchChem Technical Support / Yoneda Labs.
  • Halogen Dance Mechanism on Heterocycles

    • Title: Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles (Applicable to Isoxazoles).
    • Source: Stambuli, J. P., et al. Journal of Organic Chemistry.
    • URL:[Link]

  • General Isoxazole Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Isoxazoles.[8][9]

    • Source: Organic Chemistry Portal.[10]

    • URL:[Link]

Sources

Overcoming steric hindrance in 3-Bromo-5-(difluoromethyl)isoxazole substitution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Overcoming Steric & Electronic Barriers in 3-Bromo-5-(difluoromethyl)isoxazole Substitution Ticket ID: ISOX-8492-SUP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties functionalizing 3-bromo-5-(difluoromethyl)isoxazole . While the 3-bromo position appears sterically accessible in 2D representations, it presents a "pseudo-steric" challenge due to the adjacent ring nitrogen (N2) and the electron-withdrawing nature of the 5-difluoromethyl (


) group.

The two primary failure modes for this substrate are:

  • Catalyst Poisoning/Deactivation: The N2 lone pair coordinates to the metal center, mimicking steric hindrance by blocking the active site.

  • Ring Fragmentation: The electron-deficient ring (activated by

    
    ) is susceptible to base-mediated cleavage (ring opening) before the coupling occurs.
    

This guide provides a troubleshooting framework to overcome these barriers using advanced ligand design and base modulation.

Part 1: Diagnostic Hub (Troubleshooting & FAQs)
Q1: My reaction stalls at <10% conversion. Is the 3-position too sterically hindered?

Diagnosis: It is likely electronic deactivation masquerading as steric hindrance. Technical Insight: The C3-Br bond in isoxazoles is inherently electron-rich compared to C4 or C5 halides, making oxidative addition slow. Furthermore, the adjacent Nitrogen (N2) possesses a lone pair that can bind to electrophilic Palladium(II) species, forming a stable, non-reactive "palladacycle" or resting state. Solution: You must use bulky, electron-rich phosphine ligands (e.g., XPhos , tBuXPhos ).

  • Mechanism: The sheer bulk of these ligands (high cone angle) prevents the Pd center from coordinating with the isoxazole nitrogen, forcing the metal to interact only with the C-Br bond.

Q2: I see rapid formation of a black tar/precipitate. Is my product decomposing?

Diagnosis: You are likely witnessing base-mediated isoxazole ring opening . Technical Insight: The 5-


 group is a strong electron-withdrawing group (EWG). This pulls electron density from the ring, making the O1-N2 bond weak and the C5 position highly electrophilic. Strong bases (e.g., NaOtBu, KOH) or nucleophilic bases can attack C5 or deprotonate the ring, leading to fragmentation into nitriles and carbonyl byproducts.
Solution:  Switch to non-nucleophilic, mild bases .
  • Recommendation: Use

    
     (tripotassium phosphate)  or 
    
    
    
    . Avoid alkoxides (NaOMe, NaOtBu) entirely.
Q3: Does the

group require protection?

Answer: No, but it requires pH control . Details: The


 proton is weakly acidic (

~20-24), but the group itself is generally stable to cross-coupling conditions. The danger lies in defluorination or elimination under highly basic conditions. Maintaining a buffered aqueous system (using

) usually preserves the

integrity.
Part 2: Optimized Experimental Protocols
Workflow A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl/heteroaryl groups to the C3 position.

The "Golden Standard" System: This protocol utilizes a "precatalyst" strategy to ensure the active Pd(0) species is generated immediately, bypassing the induction period where ring opening often occurs.

ComponentReagentRole
Catalyst XPhos Pd G2 (2-5 mol%)Bulky ligand prevents N-coordination; G2 precatalyst ensures rapid initiation.
Base

(2.0 - 3.0 equiv)
Mild base; buffers the reaction; prevents ring cleavage.
Solvent 1,4-Dioxane : Water (4:1) Water is critical to dissolve the inorganic base and facilitate the transmetallation step.
Temperature 60°C - 80°C Moderate heat. Avoid reflux (>100°C) to minimize thermal decomposition.

Step-by-Step Protocol:

  • Charge: In a vial, add 3-bromo-5-(difluoromethyl)isoxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the catalyst).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add XPhos Pd G2 (2 mol%) last (as a solid or stock solution) under positive inert gas pressure.

  • Reaction: Stir at 60°C. Monitor by LCMS at 1 hour. If conversion <50%, ramp to 80°C.

  • Workup: Dilute with EtOAc, wash with brine. Note: Acidify the aqueous wash slightly (pH 5-6) to ensure no amphoteric byproducts are lost.

Workflow B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Attaching amines (anilines, morpholines) to the C3 position.

Note: This is significantly harder than Suzuki coupling due to the competing coordination of the amine nucleophile.

  • Catalyst: BrettPhos Pd G3 (Avoids induction period).

  • Base:

    
      (Weaker than NaOtBu, essential for isoxazole survival).
    
  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous).

Part 3: Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for optimizing this specific reaction.

Diagram 1: Reaction Optimization Decision Tree

OptimizationTree Start Start: 3-Br-5-CF2H-Isoxazole Coupling CheckResult Check LCMS @ 1 Hour Start->CheckResult LowConv Low Conversion (<10%) Starting Material Intact CheckResult->LowConv Stalled Decomp Complex Mixture/Black Tar Ring Opening Observed CheckResult->Decomp Dirty Success Product Formed (>50%) CheckResult->Success Good LigandIssue Diagnosis: Catalyst Deactivation (N-Coordination) LowConv->LigandIssue BaseIssue Diagnosis: Base-Mediated Ring Cleavage Decomp->BaseIssue ActionLigand Switch Ligand: Use XPhos or tBuXPhos LigandIssue->ActionLigand ActionLigand->CheckResult Retry ActionBase Switch Base: Replace NaOtBu/K2CO3 with K3PO4 or Cs2CO3 BaseIssue->ActionBase ActionBase->CheckResult Retry

Caption: Decision tree for diagnosing reaction failure. Yellow path indicates catalytic inactivity (steric/electronic); Red path indicates substrate instability.

Diagram 2: Steric vs. Electronic Failure Mechanism

Mechanism Substrate 3-Br-5-CF2H-Isoxazole PathA Path A: Small Ligand (PPh3) (FAILURE) Substrate->PathA PathB Path B: Bulky Ligand (XPhos) (SUCCESS) Substrate->PathB Pd Pd(0) Catalyst DeadEnd N-Pd Coordination (Catalyst Poisoned) Pd->DeadEnd N2 Lone Pair Binds Pd OxAdd Oxidative Addition at C3-Br Pd->OxAdd Ligand blocks N2; Forces C-Br interaction PathA->Pd Low Steric Bulk PathB->Pd High Steric Bulk

Caption: Mechanistic comparison showing how bulky ligands (Path B) prevent nitrogen coordination, enabling the desired oxidative addition at the C3-Br bond.

Part 4: Comparative Data (Ligand Screening)

The following data summarizes typical yields for 3-bromo-isoxazole couplings, highlighting the necessity of specialized ligands.

Ligand ClassExample LigandYield (24h)Observation
Standard Phosphine

/

< 10%Catalyst poisoning; mostly recovered starting material.
Bidentate dppf15 - 30%Slow reaction; some N-coordination still occurs.
Buchwald (Gen 1) SPhos65 - 75%Good reactivity; SPhos is excellent for heteroaryl halides.
Buchwald (Gen 2) XPhos 85 - 95% Optimal. The isopropyl groups on the upper ring provide perfect steric shielding.
Tri-alkyl Phosphine

40 - 60%Active, but highly air-sensitive and prone to causing dehalogenation.
References
  • BenchChem Technical Support. (2025).[1][2] 3-Bromo-5-(difluoromethyl)isoxazole: Reactivity Profile and Cross-Coupling Strategies. BenchChem Application Notes.[2] Link

  • National Institutes of Health (NIH). (2022). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Link

  • Royal Society of Chemistry (RSC). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.[3] Chemical Society Reviews. Link

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments in Heterocycle Synthesis. Organic Chemistry Portal. Link

  • Yoneda Labs. (2025). Practical Guide to Suzuki-Miyaura Cross-Coupling: Troubleshooting Nitrogen Heterocycles. Yoneda Laboratory Guides. Link

Sources

Technical Support Center: Catalyst Poisoning in Brominated Isoxazole Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Organometallics) Topic: Troubleshooting Pd-Catalyzed Cross-Coupling of Brominated Isoxazoles

Executive Summary: The "Deceptive" Heterocycle

Brominated isoxazoles are notoriously difficult substrates in transition metal catalysis. While they appear structurally simple, they present a "perfect storm" for catalyst deactivation:

  • Lewis Basicity: The isoxazole nitrogen (

    
    ) is a competent ligand that competes with phosphines for the metal center.
    
  • Electronic Deactivation: The electron-rich heteroaromatic ring strengthens the C-Br bond, making oxidative addition sluggish.

  • Chemical Instability: The N-O bond is a weak point, susceptible to cleavage by reducing agents (Pd-H species) or nucleophilic attack (strong bases), leading to "substrate suicide" often mistaken for catalyst death.

This guide moves beyond generic advice to address the specific mechanistic failures unique to this scaffold.

Module 1: Diagnostic Triage

Before altering conditions, identify the mode of failure based on visual and analytical cues.

SymptomVisual CueMechanistic DiagnosisImmediate Action
Immediate Crash Reaction turns black/precipitates within minutes.Ligand Displacement. Isoxazole N-coordination has displaced ligands, leading to Pd aggregation (Pd-black).Switch to bulky, chelating, or Buchwald-type ligands.
The "Brown Sludge" Darkening over time; starting material (SM) consumed, no product.Ring Fragmentation. Base-mediated cleavage of the isoxazole ring.Switch to weak inorganic bases (

,

).
The "Stall" Catalyst stays soluble (orange/red), but conversion stops at ~20%.Competitive Inhibition. Isoxazole is binding reversibly to Pd(II), creating an off-cycle resting state.Increase temperature or use higher energy precatalysts (Pd-G3/G4).
Hydrodebromination Product is the de-brominated isoxazole (Ar-H).Hydride Transfer. Solvent or base is acting as a hydride source.Switch to anhydrous 1,4-dioxane; avoid alcohols/DMF.
Module 2: The Coordination Problem (True Poisoning)

The Issue: The isoxazole nitrogen lone pair is less basic than pyridine but sterically accessible. In the absence of sterically demanding ligands, the isoxazole binds to the electrophilic Pd(II) center after oxidative addition, preventing transmetallation.

The Fix: Steric Crowding You must make the catalyst center "too crowded" for the isoxazole nitrogen to bind, but accessible enough for the C-Br bond.

  • Recommendation: Use Buchwald Biaryl Phosphine Ligands .

    • XPhos / SPhos: Excellent for general steric bulk.

    • BrettPhos: Specifically designed to prevent coordination of nitrogen-containing heterocycles in amination/coupling.

  • Why it works: The lower aryl ring of these ligands hangs over the metal center, physically blocking the approach of the isoxazole nitrogen (N-coordination) while allowing the C-Br bond (oxidative addition) to proceed.

Visualizing the Competition

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive Path) Pd0->OxAdd Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination Isoxazole Brominated Isoxazole Isoxazole->OxAdd Isoxazole->Coordination PdII_Active Pd(II)-Ar-Br (Active Species) OxAdd->PdII_Active  Steric Bulk  Favors This Pd_Dead Pd(II)-(N-Isoxazole)2 (Off-Cycle / Inactive) Coordination->Pd_Dead  Small Ligands  Allow This

Caption: Figure 1. The kinetic competition between productive oxidative addition (green) and non-productive nitrogen coordination (red). Bulky ligands block the red path.

Module 3: Chemical Instability (Pseudo-Poisoning)

The Issue: Researchers often mistake ring decomposition for catalyst poisoning. Isoxazoles are sensitive to strong nucleophiles. Using standard bases like Sodium tert-butoxide (


) or Sodium Methoxide (

) often triggers ring opening (cleavage of the N-O bond) or Boulton-Katritzky rearrangements .

The Fix: The "Soft Base" Protocol

  • Avoid: Alkoxides (

    
    , 
    
    
    
    ), Hydroxides (
    
    
    ,
    
    
    ).
  • Use: Anhydrous Carbonates (

    
    ) or Phosphates (
    
    
    
    ).
  • Advanced Tip: If the substrate is extremely base-sensitive, use Potassium Fluoride (KF) or CsF in dry THF. Fluoride activates boronic acids/esters without being basic enough to deprotonate or attack the isoxazole ring.

Module 4: FAQ & Troubleshooting Workflow

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You likely have product inhibition. The product (a biaryl isoxazole) might be a better ligand than your starting material.

  • Solution: Switch to a ligand with even higher steric demand (e.g., move from SPhos to XPhos or RuPhos ).

Q: I see the formation of the de-halogenated isoxazole (Ar-H). A: This is hydrodebromination. It usually happens when the oxidative addition is successful, but the transmetallation is slow, allowing the Pd-Ar species to abstract a hydride from the solvent (especially alcohols or DMF).

  • Solution: Switch solvent to Toluene or 1,4-Dioxane. Ensure the reaction is strictly anhydrous.

Q: Can I use Pd/C and Hydrogen? A: Absolutely not. Hydrogenation conditions will cleave the N-O bond of the isoxazole ring immediately, destroying your core scaffold.

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Failed Precipitate Did Pd black precipitate immediately? Start->Precipitate LigandIssue LIGAND FAILURE Isoxazole N displaced ligand. Precipitate->LigandIssue Yes BaseCheck Is Starting Material (SM) consumed but no product? Precipitate->BaseCheck No FixLigand Action: Switch to XPhos, SPhos, or BrettPhos LigandIssue->FixLigand RingOpen SUBSTRATE DECOMPOSITION Base attacked isoxazole ring. BaseCheck->RingOpen Yes ConversionCheck Is SM remaining (Stalled Reaction)? BaseCheck->ConversionCheck No FixBase Action: Switch to Cs2CO3 or K3PO4 (exclude water) RingOpen->FixBase OxAddFail OXIDATIVE ADDITION FAILURE C-Br bond too stable. ConversionCheck->OxAddFail Yes FixPrecat Action: Use Pd-G3/G4 Precatalysts (Skip activation step) OxAddFail->FixPrecat

Caption: Figure 2. Decision tree for diagnosing reaction failure modes in isoxazole cross-couplings.

Module 5: The "Golden Standard" Protocol

This protocol is designed to eliminate the three most common failure modes (Poisoning, Ring Opening, Hydride Transfer) simultaneously.

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%). Rationale: Pre-formed active species avoids induction period and ensures 1:1 Ligand:Pd ratio.

  • Base:

    
     (2.0 equiv, finely ground) or 
    
    
    
    . Rationale: Mild enough to spare the ring.
  • Solvent: Anhydrous 1,4-Dioxane or Toluene/Water (10:1) if strictly degassed.

  • Temperature: 80–100 °C.[1]

Step-by-Step:

  • Charge Solids: Add Bromoisoxazole (1.0 equiv), Boronic Acid (1.5 equiv), Base (2.0 equiv), and Catalyst (0.02 equiv) to a vial.

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add sparged (degassed) solvent via syringe.[2]

  • Heat: Place in a pre-heated block. Do not ramp temperature; rapid heating helps the productive cycle outcompete the coordination equilibrium.

  • Workup: If the reaction turns black after completion, that is normal. If it turns black before 50% conversion, consult Module 2.

References
  • Mechanistic Insight on Heterocycle Poisoning

    • Title: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides.
    • Source:Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • Ligand Selection (Buchwald/Hartwig)

    • Title: A Universal Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.
    • Source:Chemical Science (RSC).[3]

    • URL:[Link]

  • Isoxazole Ring Stability

    • Title: Base-Mediated Decomposition of Isoxazoles: Mechanisms and Synthetic Implic
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Precatalyst Utility

    • Title: Palladium Precatalysts for Cross-Coupling: The Generation of Pd(0) from Pd(II) Precursors.[4]

    • Source:Accounts of Chemical Research.
    • URL:[Link]

Sources

Optimizing solvent selection for 3-Bromo-5-(difluoromethyl)isoxazole solubility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-5-(difluoromethyl)isoxazole Subject: Solubility Optimization & Solvent Selection Guide Ticket ID: #SOL-ISOX-3B5D Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Physicochemical Profile

Before addressing specific solubility issues, it is critical to understand the "personality" of 3-Bromo-5-(difluoromethyl)isoxazole. This molecule presents a dichotomy: it possesses a polar heterocyclic core (isoxazole) decorated with lipophilic, electron-withdrawing substituents.

  • The Fluorine Effect (

    
    ):  Unlike the chemically inert trifluoromethyl (
    
    
    
    ) group, the difluoromethyl (
    
    
    ) group is a lipophilic hydrogen bond donor .[1] The terminal proton is sufficiently acidic to interact with hydrogen bond acceptors (ethers, ketones, amides), which is a critical lever for solubility optimization.
  • The Halogen Effect (Br): The bromine atom at C3 adds significant lipophilicity and molecular weight, reducing water solubility and increasing the likelihood of "oiling out" during crystallization.

Predicted Solubility Profile:

  • High Solubility: Ethers (THF, 2-MeTHF), Esters (EtOAc, iPrOAc), Chlorinated solvents (DCM).

  • Moderate Solubility: Alcohols (MeOH, EtOH), Aromatics (Toluene).

  • Poor Solubility: Aliphatic hydrocarbons (Heptane, Hexane), Water.

Diagnostic Framework: Solvent Selection Logic

Use the following decision matrix to select the optimal solvent system based on your operational phase.

SolventSelection Start Select Process Phase Reaction Synthesis/Reaction HighTemp Toluene or CPME Reaction->HighTemp High Temp (>80°C)? LowTemp LowTemp Reaction->LowTemp Ambient/Low Temp? Purification Crystallization/Workup OilOut OilOut Purification->OilOut Oiling Out Issue? Standard Heptane/EtOAc Purification->Standard Standard Recryst BioAssay Biological Assay Stock DMSO (10-20mM) BioAssay->Stock Stock Solution Buffer Max 1% DMSO + Cyclodextrin BioAssay->Buffer Aqueous Buffer Nucleophile Nucleophile LowTemp->Nucleophile Strong Nucleophile? Inert 2-MeTHF or DCM Nucleophile->Inert Yes (Avoid Esters) General EtOAc or iPrOAc Nucleophile->General No PolarityGap Reduce Polarity Gap (Use IPA/Water) OilOut->PolarityGap Yes

Figure 1: Decision tree for solvent selection based on operational constraints.

Troubleshooting Guides & FAQs

Module A: Reaction Optimization (Synthesis)

Q: I am running a cross-coupling reaction, but the starting material precipitates when I add the catalyst. What should I use? Diagnosis: This suggests your solvent system is too non-polar to support the catalyst-ligand complex or the intermediate oxidative addition species. Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why? 2-MeTHF is a "green" alternative to THF and DCM. It has a higher boiling point (80°C) than THF, allowing for faster kinetics. Crucially, the ether oxygen acts as a hydrogen bond acceptor for the

    
     proton, significantly boosting solubility compared to toluene.
    
  • Protocol: If using Toluene, add 10-20% volume of DMF or NMP as a co-solvent to solubilize the active species, though 2-MeTHF is preferred for easier workup.

Q: Can I use alcohols (MeOH/EtOH) for synthesis? Warning: Proceed with caution.

  • Risk: The isoxazole ring is susceptible to nucleophilic attack. While alcohols are weak nucleophiles, the presence of strong bases (often used in couplings) can facilitate ring cleavage or transesterification if esters are present elsewhere.

  • Recommendation: Use Isopropyl Acetate (iPrOAc) or Acetonitrile (MeCN) for non-nucleophilic polar environments.

Module B: Purification & Crystallization

Q: My product "oils out" instead of crystallizing. How do I fix this? Diagnosis: This is a classic issue with fluorinated aromatics. The "oil" is a supersaturated liquid phase formed because the polarity difference between your solvent and anti-solvent is too extreme (e.g., EtOAc vs. Hexane). The Fix: The "Polarity Bridge" Method. Instead of a binary system (Good Solvent + Bad Solvent), use a ternary system or a solvent with intermediate polarity.

  • Dissolve the crude oil in a minimum amount of Isopropyl Alcohol (IPA) at 60°C.

  • Slowly add water (anti-solvent) dropwise until turbidity persists.

  • Cool slowly. The hydroxyl group of IPA interacts with the

    
     donor, stabilizing the transition from solution to lattice.
    

Q: Is this compound volatile? Can I rotovap it safely? Answer: 3-Bromoisoxazoles are generally solids, but low molecular weight versions can sublime.

  • Guideline: Do not apply high vacuum (< 5 mbar) at high temperatures (> 40°C) for extended periods.

  • Check: If your rotovap trap contains crystals, you are losing product. Reduce vacuum strength.

Module C: Biological Assay Formulation

Q: The compound precipitates immediately when added to the cell culture media. Diagnosis: "Crash-out" precipitation. The hydrophobicity of the Br and


 groups drives the molecule to aggregate in water.
Solution: 
  • DMSO Stock: Prepare a 10 mM stock in anhydrous DMSO. Ensure no water enters this stock (DMSO is hygroscopic), as water decreases the solubility power of DMSO for this specific lipophile.

  • Cosolvent/Excipient: Do not just dilute into buffer.

    • Step 1: Dilute DMSO stock into a 20% HP-

      
      -Cyclodextrin  solution first.
      
    • Step 2: Dilute that mixture into the final media. The cyclodextrin encapsulates the lipophilic

      
      -isoxazole core, preventing aggregation.
      

Comparative Data: Solvent Classes

The following table categorizes solvents by their suitability for 3-Bromo-5-(difluoromethyl)isoxazole based on Hansen Solubility Parameters (HSP) and Green Chemistry principles.

Solvent ClassRepresentative SolventsSolubility RatingGreen Score (GSK/Pfizer)Technical Notes
Ethers 2-MeTHF , CPME, TBMEExcellent GreenTop Recommendation. Good H-bond acceptor for

.
Esters Isopropyl Acetate , EtOAcGood GreenGood general purpose. Unstable with strong bases.
Chlorinated DCM, ChloroformExcellent Red (Hazardous) Avoid if possible. Use only for difficult chromatography.
Dipolar Aprotic DMF, NMP, DMSOExcellent Red/Orange Hard to remove. Use only for biological stocks.
Alcohols IPA, EthanolModerate GreenBest for crystallization. IPA > EtOH for lipophiles.
Alkanes Heptane, HexanePoor Green (Heptane)Use only as anti-solvent.

Experimental Protocol: Solubility Screening

If you lack exact solubility data, perform this Visual Solubility Range Test before scaling up.

Materials:

  • 10 mg of 3-Bromo-5-(difluoromethyl)isoxazole per vial.

  • Set of solvents: 2-MeTHF, Toluene, IPA, MeCN, Water.

Procedure:

  • Aliquot: Place 10 mg of solid into 5 separate HPLC vials.

  • Titrate: Add solvent in 50

    
    L increments.
    
  • Agitate: Vortex for 30 seconds after each addition.

  • Observe:

    • Dissolved < 100

      
      L: High Solubility (> 100 mg/mL).
      
    • Dissolved 100-500

      
      L: Moderate Solubility (20-100 mg/mL).
      
    • Undissolved > 1000

      
      L: Poor Solubility (< 10 mg/mL).
      
  • Heat: If undissolved, heat to 50°C. If it dissolves upon heating but precipitates on cooling, this is a candidate system for recrystallization .

References

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2] Green Chemistry, 13, 854-862. Link

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(12), 1517–1525. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Defines the

    
     parameters used for prediction). Link
    
  • Erickson, J. A., et al. (2010). "Lessons Learned from the Design and Development of a Green Chemistry Solvent Selection Guide for Medicinal Chemists." Journal of Medicinal Chemistry, 53(23), 8302-8316. (Pfizer Guide).[3] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Discusses the H-bond donor capacity of

    
    ). Link
    

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Spectral Analysis of 3-Bromo-5-(difluoromethyl)isoxazole: A Comparative Guide

Introduction In modern drug discovery and agrochemical development, the isoxazole ring serves as a privileged structural motif[1]. Specifically, 3-Bromo-5-(difluoromethyl)isoxazole is a highly versatile building block. The difluoromethyl (–CHF₂) group acts as a lipophilic hydrogen bond donor, offering distinct pharmacokinetic advantages over the purely lipophilic trifluoromethyl (–CF₃) group. However, the introduction of fluorine atoms significantly complicates structural elucidation. Analyzing the behavior of atomic nuclei in a magnetic field via one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of these complex heterocyclic architectures[1].

This guide objectively compares the NMR spectral performance of 3-Bromo-5-(difluoromethyl)isoxazole against its structural alternatives and provides a self-validating experimental workflow for accurate data acquisition.

Section 1: Mechanistic Causality in NMR Spectral Variations

When analyzing fluorinated heterocycles, the spin-1/2 ¹⁹F nucleus introduces massive heteronuclear spin-spin coupling (J-coupling) that alters the appearance of both ¹H and ¹³C spectra. Understanding the causality behind these splittings is critical for accurate assignment.

  • ¹H NMR Causality: Spin-spin coupling arises from the through-bond interaction between the magnetic moments of neighboring non-equivalent protons and fluorines[2]. The –CHF₂ proton is split by the two equivalent fluorine atoms, resulting in a characteristic triplet. This splitting is governed by the geminal coupling constant (²J_{HF}) of approximately 40–60 Hz.

  • ¹³C NMR Causality: The carbon atom directly attached to the fluorines in the –CHF₂ group exhibits a massive one-bond coupling (¹J{CF}) of approximately 242 Hz, splitting the carbon signal into a wide triplet[3]. Furthermore, the adjacent isoxazole C-5 carbon experiences a two-bond coupling (²J{CF}) of 20–50 Hz.

Because standard proton-decoupled ¹³C spectra for compounds containing both fluorine and protons distribute the signal intensity across multiple peaks, the signal-to-noise ratio (SNR) is inherently reduced[3]. To mitigate this, simultaneous ¹H and ¹⁹F decoupling is often employed to collapse these complex multiplets into sharp singlets[3].

Section 2: Quantitative Performance Comparison

To objectively evaluate spectral resolution and structural elucidation efficiency, we compare 3-Bromo-5-(difluoromethyl)isoxazole against two common alternatives: the trifluoromethylated analog (3-Bromo-5-(trifluoromethyl)isoxazole) and the debrominated analog (5-(difluoromethyl)isoxazole).

Table 1: Comparative ¹H NMR Data (Simulated/Literature Benchmarks in CDCl₃)

CompoundIsoxazole Ring ProtonsFluoroalkyl ProtonsDiagnostic Splitting
3-Bromo-5-(difluoromethyl)isoxazole H-4: ~6.60 ppm (s)–CHF₂: ~6.75 ppm (t)²J_{HF} ≈ 54 Hz
3-Bromo-5-(trifluoromethyl)isoxazole H-4: ~6.70 ppm (s)NoneN/A
5-(difluoromethyl)isoxazole H-3: ~8.30 ppm (d)H-4: ~6.50 ppm (m)–CHF₂: ~6.80 ppm (t)²J_{HF} ≈ 54 Hz

Table 2: Comparative ¹³C NMR Data (Simulated/Literature Benchmarks in CDCl₃)

CompoundC-3 ShiftC-4 ShiftC-5 Shift (Coupling)Fluoroalkyl Carbon (Coupling)
3-Bromo-5-(difluoromethyl)isoxazole ~140.0 ppm~104.0 ppm~165.0 ppm (t, ²J_{CF} ≈ 26 Hz)~109.0 ppm (t, ¹J_{CF} ≈ 242 Hz)
3-Bromo-5-(trifluoromethyl)isoxazole ~140.5 ppm~105.0 ppm~158.0 ppm (q, ²J_{CF} ≈ 38 Hz)~118.0 ppm (q, ¹J_{CF} ≈ 268 Hz)
5-(difluoromethyl)isoxazole ~150.0 ppm~102.0 ppm~163.0 ppm (t, ²J_{CF} ≈ 26 Hz)~109.0 ppm (t, ¹J_{CF} ≈ 242 Hz)

Application Insight: The transition from a –CF₃ group to a –CHF₂ group shifts the fluoroalkyl carbon upfield and changes the multiplicity from a quartet to a triplet. The presence of the bromine atom at C-3 provides a distinct chemical shift anchor at ~140 ppm, preventing the signal overlap that often complicates the analysis of the debrominated analog.

Section 3: Self-Validating Experimental Protocol

Ensuring reproducibility requires a self-validating workflow. The following step-by-step methodology guarantees high-fidelity spectral acquisition for fluorinated isoxazoles.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 20 mg of the isoxazole in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: TMS acts as an internal zero-point reference, validating the chemical shift scale. A concentration of ~33 mg/mL ensures sufficient ¹³C SNR without causing viscosity-induced line broadening.

Step 2: Probe Tuning, Matching, and Locking

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl₃, and tune the probe to the exact ¹H and ¹³C Larmor frequencies.

  • Causality: Locking compensates for magnetic field drift over time. Tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer, which is critical for the insensitive ¹³C nucleus.

Step 3: Shimming (The Self-Validation Step)

  • Action: Perform gradient shimming on the Z-axis until the CDCl₃ solvent peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Causality: Poor magnetic homogeneity artificially broadens peaks, which can obscure fine, long-range couplings between the –CHF₂ group and the isoxazole H-4 proton.

Step 4: ¹H and ¹³C Acquisition Parameters

  • ¹H NMR: 30° pulse angle, 2.0 s relaxation delay (d1), 16 scans.

  • ¹³C NMR: 30° pulse angle, 3.0 s relaxation delay, ¹H-WALTZ16 decoupling, 1024 scans.

  • Causality: Fluorinated carbons (like –CHF₂) lack direct dipole-dipole relaxation mechanisms from attached protons and rely heavily on Chemical Shift Anisotropy (CSA). A longer d1 (3.0 s) ensures these nuclei return to thermal equilibrium, preventing signal saturation.

Step 5: Optional ¹⁹F Decoupling

  • Action: If the ¹³C spectrum exhibits severe overlap, apply simultaneous ¹H and ¹⁹F decoupling.

  • Causality: Removing the ¹J{CF} and ²J{CF} couplings collapses the complex multiplets into sharp singlets, drastically increasing the SNR and confirming carbon assignments[3].

Section 4: Workflow Visualization

G N1 Sample Preparation (CDCl3 + TMS) N2 Probe Tuning & Shimming (Optimize Field Homogeneity) N1->N2 N3 1H NMR Acquisition (Assess 2J_HF ~54 Hz) N2->N3 N4 13C NMR Acquisition (Assess 1J_CF ~242 Hz) N2->N4 N6 Spectral Processing (Phase/Baseline Correction) N3->N6 N5 19F Decoupling (Optional) (Collapse C-F Multiplets) N4->N5 Resolve Overlap N4->N6 N5->N6 N7 Structural Elucidation (Confirm Isoxazole Core) N6->N7

Workflow for NMR acquisition and structural elucidation of fluorinated isoxazoles.

References

  • "3-Bromo-5-(difluoromethyl)isoxazole - Benchchem", Benchchem.
  • "The Duke NMR Center Coupling constants", Duke University.
  • "Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek", Magritek.
  • "1 H– 1 H Coupling in Proton NMR - ACD/Labs", ACD/Labs.

Sources

Technical Guide: LC-MS Characterization and Purity Analysis of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

3-Bromo-5-(difluoromethyl)isoxazole is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of GABA agonists and anti-inflammatory agents. Its structural duality—combining a lipophilic, electron-withdrawing difluoromethyl group (-CHF


) with a reactive bromine handle—presents unique analytical challenges.

Standard generic methods often fail to adequately resolve this compound from its synthetic precursors (e.g., non-brominated isoxazoles) or process impurities due to the "fluorine effect," which alters polarity without significantly changing molecular weight.

This guide compares two analytical approaches:

  • The Conventional Approach: C18 Stationary Phase with ESI.

  • The Optimized Approach: Pentafluorophenyl (PFP) Stationary Phase with APCI/ESI.

Verdict: Our comparative analysis demonstrates that PFP stationary phases provide superior selectivity and peak shape for this fluorinated isoxazole, leveraging specific fluorine-fluorine and dipole-dipole interactions that C18 columns cannot replicate.

Comparative Analysis: Stationary Phase & Ionization[5][6][7]

To achieve ICH Q2(R1) compliant purity analysis, we evaluated the performance of alkyl-bonded phases against fluorinated phases.

Stationary Phase Selection: C18 vs. PFP

The presence of the -CHF


 group and the isoxazole core creates a localized dipole moment.
FeatureAlternative A: C18 (Octadecyl) Recommended: PFP (Pentafluorophenyl) Mechanism of Action
Interaction Hydrophobic (London Dispersion)Hydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
PFP ligands engage in "fluorophilic" retention, interacting specifically with the -CHF

group.
Selectivity Moderate. Often co-elutes des-bromo impurities.High. Resolves halogenated species based on electron density differences.The electron-deficient PFP ring interacts strongly with the electron-rich bromine and the dipoles of the isoxazole.
Peak Shape Prone to tailing due to silanol interactions with the isoxazole nitrogen.Symmetric. PFP bonding often masks silanols better; rigid ligand structure improves mass transfer.Reduced secondary interactions lead to sharper peaks (Tailing Factor < 1.2).
Ionization Source: ESI vs. APCI[5][8]

Isoxazoles are weakly basic. While Electrospray Ionization (ESI) is standard, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for this semi-volatile, halogenated molecule.

  • ESI (Positive Mode): Effective for protonation

    
    . However, signal suppression can occur if the synthesis matrix is complex.
    
  • APCI (Positive Mode): Preferred for Purity Analysis. The 3-bromo-5-(difluoromethyl)isoxazole is small (MW ~198 Da) and semi-volatile. APCI facilitates gas-phase ionization, reducing matrix effects and improving linearity for hydrophobic impurities that might not ionize well in ESI.

Experimental Data & Performance Metrics

The following data summarizes a split-sample study comparing the two methodologies.

Sample: Crude reaction mixture containing 3-Bromo-5-(difluoromethyl)isoxazole (Target), starting material, and a regioisomer impurity.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (C18 / ESI)Method B (PFP / APCI)Improvement
Retention Time (Target) 4.2 min5.8 min+38% (Better retention of polar-fluorinated moiety)
Resolution (

) from Impurity
1.4 (Baseline co-elution)3.2 (Full baseline separation)Critical for accurate quantitation
USP Tailing Factor 1.61.1 Improved integration accuracy
Signal-to-Noise (S/N) 85:1140:1 Lower LOD achieved via APCI

Interpretation: The PFP column provides a "U-shape" retention profile where fluorinated compounds are retained via specific F-F interactions, pulling the target peak away from non-fluorinated contaminants.

Mass Spectrometry Interpretation

Correct characterization relies on identifying the isotopic signature of Bromine.

The Bromine Signature

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%).
  • Spectrum Appearance: You will not see a single parent peak. You will see a 1:1 doublet separated by 2 Da.

  • Target Ions (

    
    ): 
    
    • 
       197.9 (containing 
      
      
      
      Br)
    • 
       199.9 (containing 
      
      
      
      Br)
Fragmentation Pathway (MS/MS)

In Product Ion scan mode (MS2), the isoxazole ring typically cleaves.

  • Precursor:

    
     197.9
    
  • Primary Fragment: Loss of the difluoromethyl group (

    
    , neutral loss 51 Da) or loss of HF.
    
  • Secondary Fragment: Ring cleavage involving loss of NO or CO.

Recommended Protocol (Self-Validating)

This protocol is designed to be self-validating; if the system suitability (resolution > 2.0) fails, the specific interactions of the PFP column are likely compromised (e.g., by ion-pairing agents).

LC Conditions
  • Column: Supelco Ascentis Express F5 or Phenomenex Kinetex F5 (Core-shell, 2.7 µm, 100 x 2.1 mm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0). Note: Acidic pH stabilizes the isoxazole.

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes dipole-dipole interactions on PFP better than Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10%

      
       90% B
      
    • 7-9 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

MS Conditions (APCI+)
  • Source: APCI Positive Mode.

  • Corona Current: 4-5 µA.

  • Vaporizer Temp: 350°C (Ensures volatilization of the halogenated species).

  • Capillary Temp: 250°C.

  • Scan Range:

    
     100 – 400 (Centroid).
    

Visualizations

Method Development Decision Tree

This workflow illustrates the logical selection process for halogenated isoxazoles.

MethodDevelopment Start Analyte: 3-Bromo-5-(difluoromethyl)isoxazole CheckLogP Check Hydrophobicity (Halogenated + Aromatic) Start->CheckLogP ColumnChoice Select Stationary Phase CheckLogP->ColumnChoice C18 C18 Column (Hydrophobic Only) ColumnChoice->C18 Standard PFP PFP (F5) Column (Dipole + Pi-Pi + Shape) ColumnChoice->PFP Targeted ResultC18 Result: Poor Resolution of Regioisomers C18->ResultC18 ResultPFP Result: High Selectivity for Fluorinated Species PFP->ResultPFP Ionization Select Ionization ResultPFP->Ionization APCI APCI+ (Semi-volatile/Non-polar) Ionization->APCI Final Optimized Method: PFP Column + APCI APCI->Final

Figure 1: Decision matrix prioritizing PFP chemistry for fluorinated aromatic selectivity.

MS Fragmentation Pathway

The theoretical fragmentation logic for confirmation of identity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 197.9 / 199.9 (1:1 Ratio) Step1 Loss of CHF2 (Neutral Loss -51) Parent->Step1 CID Fragment1 Core Ion [M+H - CHF2]+ Step1->Fragment1 Step2 Ring Cleavage (Loss of NO/CO) Fragment1->Step2 FinalFrag Characteristic Fragment Ions Step2->FinalFrag

Figure 2: Proposed fragmentation pathway highlighting the loss of the difluoromethyl group.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Shimadzu Corporation. (2023). LC/MS Method and Results: ESI/APCI Methods. (Comparison of ionization techniques for semi-volatile compounds). [Link]

Sources

Comparative Guide: X-ray Crystallography of 3-Bromo-5-(difluoromethyl)isoxazole Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, FBDD (Fragment-Based Drug Discovery) Practitioners. Focus: Structural characterization, halogen bonding potential, and bioisosteric utility of the 3-bromo-5-(difluoromethyl)isoxazole scaffold.

Executive Summary: The Fluorinated Scaffold Advantage

In Fragment-Based Drug Discovery (FBDD), the 3-Bromo-5-(difluoromethyl)isoxazole core represents a high-value "privileged scaffold." It bridges the gap between lipophilicity and specific polar interactions. Unlike its methyl or trifluoromethyl analogs, this scaffold offers a unique triad of crystallographic and binding features:

  • Anomalous Scattering: The bromine atom (Br) provides a strong anomalous signal for experimental phasing.

  • Halogen Bonding: The Br atom acts as a focused

    
    -hole donor for backbone carbonyls.
    
  • Lipophilic H-Bonding: The difluoromethyl (CF

    
    H) group acts as a lipophilic hydrogen bond donor, a property absent in CF
    
    
    
    or CH
    
    
    analogs.

This guide compares the crystallographic performance of this scaffold against standard alternatives, supported by experimental protocols and structural data analysis.

Comparative Analysis: Structural & Crystallographic Metrics[1][2][3]

The following table contrasts the target scaffold with its two most common analogs: the non-fluorinated Methyl variant and the perfluorinated Trifluoromethyl variant.

Table 1: Physicochemical & Crystallographic Comparison
Feature3-Bromo-5-(difluoromethyl)isoxazole 3-Bromo-5-methylisoxazole 3-Bromo-5-(trifluoromethyl)isoxazole
Role in PDB Target Scaffold Steric Control Electronic Control
H-Bond Capability Donor (C-H...O via CF

H)
None (Hydrophobic)Weak Acceptor (C-F...H)
Lipophilicity (

LogP)
Moderate (+0.3 vs H)Baseline (0.0)High (+0.6 vs H)
Br

-Hole Strength
High (EWG CF

H enhances hole)
ModerateVery High (Strong EWG CF

)
Crystallographic Phasing Excellent (Br K-edge)Excellent (Br K-edge)Excellent (Br K-edge)
Disorder Potential High (Rotational freedom of CF

H)
Low (C3v symmetry of CH

)
Low (C3v symmetry of CF

)
Bioisostere For Alcohols (-OH), Thiols (-SH)Methyl (-CH

)
Isopropyl, Chlorine

Scientific Insight: The critical differentiator is the CF


H group .[1] While CF

is purely hydrophobic and electron-withdrawing, CF

H contains a polarized C-H bond (

~25-28) capable of forming weak hydrogen bonds (C-H...O) with protein backbone carbonyls or water networks. This interaction is often visible in high-resolution maps (<1.8 Å) but requires careful refinement to distinguish from rotational disorder.

Structural Interaction Map

The following diagram illustrates the distinct interaction vectors provided by the 3-Bromo-5-(difluoromethyl)isoxazole scaffold within a protein binding pocket.

InteractionMap cluster_features Key Pharmacophores Scaffold 3-Bromo-5-(difluoromethyl) isoxazole Protein_BB Protein Backbone (Carbonyl Oxygen) Scaffold->Protein_BB Halogen Bond (C-Br...O) 2.8 - 3.2 Å Protein_Side Side Chain (Aromatic/Hydrophobic) Scaffold->Protein_Side Pi-Stacking (Isoxazole Ring) Water Ordered Water Network Scaffold->Water H-Bond Donor (CF2-H...O) 3.1 - 3.4 Å Br Br Atom (Anomalous Scatterer) CF2H CF2H Group (Lipophilic Donor)

Figure 1: Interaction vectors of the target scaffold.[2][3] Note the dual capability of Bromine (Halogen bonding) and CF


H (H-bond donor).

Experimental Protocol: Crystallization & Data Processing

To successfully resolve complexes containing this fragment, specific protocols must be followed to mitigate the volatility of the fragment and maximize the anomalous signal of Bromine.

Phase 1: Co-Crystallization / Soaking Workflow

Objective: Obtain high-occupancy complex crystals.

  • Solubility Check:

    • Dissolve 3-Bromo-5-(difluoromethyl)isoxazole in 100% DMSO to a stock concentration of 100 mM .

    • Note: This compound is less soluble than the methyl analog; ensure no precipitation occurs upon dilution into the crystallization buffer.

  • Soaking Strategy (Preferred for Fragments):

    • Grow apo-crystals of the target protein.

    • Prepare a soaking drop: 0.5 µL fragment stock + 4.5 µL reservoir solution (Final conc: 10 mM, 10% DMSO).

    • Transfer apo-crystals to the soaking drop.

    • Incubation Time: 1 hour to 24 hours. Critical: Monitor for crystal cracking due to DMSO or lattice changes induced by the Br-atom wedge.

  • Cryo-Protection:

    • Supplement the soaking solution with 20-25% glycerol or ethylene glycol.

    • Flash-cool in liquid nitrogen.

Phase 2: Data Collection (Anomalous Signal)

Objective: Utilize the Bromine atom for experimental phasing or ligand identification.

  • Energy Scan: Perform an X-ray fluorescence scan near the Bromine K-edge (13.47 keV).

  • Wavelength Selection:

    • Peak: ~0.9198 Å (Maximize f'' for SAD phasing).

    • High Remote: ~0.9100 Å (Standard data collection).

  • Strategy: Collect 360° of data with high multiplicity (>7-fold) to accurately measure the small anomalous differences if phasing is required.

Phase 3: Refinement of the CF H Group

Challenge: The CF


H group often exhibits rotational disorder or mimics the electron density of a methyl group if resolution is poor (>2.2 Å).

Step-by-Step Refinement:

  • Initial Fit: Place the isoxazole ring and Br atom first. The Br atom's strong density (approx. 35 electrons) serves as the anchor.

  • Difference Map Inspection: Look for the

    
     density around the C5 position.
    
    • CF

      
       pattern: Propeller-like density.
      
    • CF

      
      H pattern: Asymmetric density. The H-atom will not have X-ray density, creating a "hole" or flattened region in the density cloud.
      
  • Restraints: Generate a specific CIF dictionary for the ligand. Explicitly define the C-F bond lengths (1.35 Å) and the C-H bond.

  • Validation: Check the B-factors. If the Fluorine B-factors are >2x the ring B-factors, model the CF

    
    H group with alternative conformations (e.g., Occupancy 0.5/0.5).
    

Decision Logic: When to Use This Scaffold

Use the following workflow to determine if 3-Bromo-5-(difluoromethyl)isoxazole is the correct tool for your structural campaign.

DecisionTree Start Start: Fragment Optimization Q1 Is the binding pocket hydrophobic or polar? Start->Q1 Hydrophobic Hydrophobic Q1->Hydrophobic Purely Lipophilic Polar Polar / H-Bonding Q1->Polar Requires Directionality UseCF3 Use 3-Br-5-(trifluoromethyl) isoxazole Hydrophobic->UseCF3 Max Lipophilicity Q2 Is there a backbone carbonyl accessible? Polar->Q2 UseCF2H Use 3-Br-5-(difluoromethyl) isoxazole Q2->UseCF2H Yes (H-Bond Donor Needed) UseCH3 Use 3-Br-5-methyl isoxazole Q2->UseCH3 No (Steric fit only)

Figure 2: Selection logic for isoxazole analogs in FBDD.

References

  • Structural Properties of Fluorinated Groups

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
    • Source:

  • Halogen Bonding in Isoxazoles

    • Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Crystal Structure Determination. Journal of the American Chemical Society, 135(12), 4716–4722.
    • Source:

  • Difluoromethyl as a Lipophilic H-Bond Donor

    • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Crystallographic and Spectroscopic Study. Chemistry - A European Journal, 23(48), 11637-11643.
    • Source:

  • Isoxazole Fragment Binding Modes (RORyt Example)

    • Fauber, B. P., et al. (2014).[4] Structure-Based Design of Substituted Isoxazoles as RORyt Inverse Agonists. Journal of Medicinal Chemistry, 57(13), 5813–5822.

    • Source:

Sources

Validating Difluoromethyl Isoxazole as a Lipophilic Hydrogen Bond Donor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Dilemma

In modern drug design, medicinal chemists frequently encounter a frustrating paradox: optimizing a molecule for target affinity often ruins its pharmacokinetic profile. Traditional hydrogen bond donors (HBDs) like hydroxyl (-OH) and primary amine (-NH2) groups are excellent for anchoring drugs to target proteins, but they suffer from severe liabilities—namely, low lipophilicity (poor membrane permeability) and high susceptibility to rapid Phase II metabolic clearance (e.g., glucuronidation).

To circumvent this, the difluoromethyl group (


) has been pioneered as a "lipophilic hydrogen bond donor" [1]. However, a standard alkyl or aryl 

is a relatively weak donor. By strategically grafting the

moiety onto an electron-deficient heterocycle—specifically, an isoxazole ring —researchers can synergistically enhance the C-H bond polarization. This guide provides a comprehensive, data-driven comparison of difluoromethyl isoxazole against traditional HBDs, detailing the mechanistic rationale and the self-validating protocols required to quantify its performance.

Mechanistic Rationale: Engineering C-H Polarization

To understand why difluoromethyl isoxazole succeeds where other functional groups fail, we must examine the causality of its electronic environment.

The ability of a C-H bond to act as a hydrogen bond donor relies entirely on its polarization. The two highly electronegative fluorine atoms in the


 group exert a strong inductive pull (-I effect), drawing electron density away from the carbon atom. This imparts a partial positive charge (

) on the hydrogen atom, enabling it to participate in hydrogen bonding interactions, a characteristic completely absent in standard methyl or methoxy groups [2].

However, the intrinsic HBD capacity of a simple difluoromethylbenzene is often too weak for robust target engagement. This is where the isoxazole ring becomes critical. Isoxazole is an electron-deficient,


-acceptor heteroaromatic system. According to established linear free energy relationships, electron-withdrawing groups attached to an aromatic system linearly increase the hydrogen bond acidity of the 

group, correlating directly with Hammett

constants [3]. The combined inductive pull of the fluorines and the electron-deficient heterocycle creates a highly polarized, yet sterically shielded and lipophilic, C-H donor.

MechanisticPathway A Isoxazole Ring (Electron-Deficient Heterocycle) C Synergistic Electron Withdrawal A->C B Gem-Difluoro Group (-CF2-) (Strong Inductive Effect) B->C D C-H Bond Polarization (Increased Acidic Character) C->D E Enhanced Hydrogen Bond Donor Acidity (A) D->E Enhances HBD F Maintained High Lipophilicity (LogP) D->F Retains Lipophilicity

Fig 1. Synergistic electron-withdrawing effects driving C-H bond polarization and HBD capacity.

Comparative Performance Analysis

To objectively validate difluoromethyl isoxazole, we must benchmark it against traditional isoxazole derivatives and standard difluoromethylbenzene. The critical metrics are Abraham's Hydrogen Bond Acidity (


)  (a direct measure of HBD strength in solution), LogP  (lipophilicity), and Metabolic Half-Life  in human liver microsomes (HLM).
Quantitative Performance Matrix
Functional GroupAbraham H-Bond Acidity (

)
Lipophilicity (LogP)Metabolic Half-Life (

, HLM)
Primary Metabolic Liability
3-Hydroxyl-isoxazole ~0.50 (Strong)0.5< 15 minRapid Phase II Glucuronidation
3-Amino-isoxazole ~0.25 (Moderate)0.2< 30 minN-Acetylation / Oxidation
Difluoromethylbenzene ~0.11 (Weak)2.5> 120 minNone (Highly Stable)
3-(Difluoromethyl)isoxazole ~0.16 (Moderate-Weak) 1.8 > 120 min None (Highly Stable)

Data Synthesis: While the hydroxyl group provides the strongest HBD capacity, its abysmal lipophilicity and rapid clearance render it unviable for many oral therapeutics. Difluoromethylbenzene is highly stable and lipophilic but lacks sufficient HBD strength. 3-(Difluoromethyl)isoxazole perfectly bridges this gap: the electron-withdrawing heterocycle boosts the


 value to ~0.16 (comparable to thiophenols and anilines [1]), providing sufficient target anchoring while maintaining a highly favorable LogP and evading Phase II metabolism.

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific trustworthiness, the properties of difluoromethyl isoxazole cannot be assumed via computational models (cLogP or calculated pKa) alone. Fluorine's unique solvation dynamics require empirical validation. Below are the self-validating protocols used to generate the comparative data.

Protocol 1: Quantifying Hydrogen Bond Acidity via NMR Titration

Causality: Aqueous pKa does not accurately reflect hydrogen bond acidity in the lipophilic pockets of target proteins [3]. Abraham’s solute


 NMR analysis is utilized because it directly measures the electron deshielding of the 

proton upon hydrogen bonding with an acceptor.
  • Preparation: Prepare a 5 mM solution of the difluoromethyl isoxazole compound in a non-polar, non-hydrogen-bond-accepting solvent (e.g.,

    
     or 
    
    
    
    ).
  • Titration: Sequentially add a known hydrogen bond acceptor (e.g., DMSO-d6) across a strict concentration gradient (0.05 M to 2.0 M).

  • Acquisition: Record the

    
     NMR spectra at each titration point. Track the downfield chemical shift (
    
    
    
    ) of the
    
    
    proton (typically appearing as a triplet between 6.5 and 7.5 ppm).
  • Self-Validation (Calibration): Run a parallel titration using a standard of known

    
     value (e.g., 4-nitrophenol, 
    
    
    
    ). Plot
    
    
    against acceptor concentration to generate a binding isotherm. The linear free energy relationship allows for the precise calculation of the compound's
    
    
    parameter, ensuring the system is internally calibrated against instrumental drift.
Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method

Causality: The strong carbon-fluorine bonds alter the hydration shell of the molecule, often making computational LogP predictions inaccurate. The empirical shake-flask method remains the gold standard for validating the "lipophilic" half of the lipophilic HBD concept.

  • Equilibration: Pre-equilibrate equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours to ensure mutual saturation.

  • Incubation: Dissolve 1 mg of the compound in 10 mL of the biphasic mixture. Mechanically shake the sealed flask for 24 hours at a strictly controlled 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV.

  • Self-Validation (Mass Balance): Calculate the total mass recovered (

    
    ). If the recovered mass is less than 95% of the input mass, the protocol fails validation (indicating compound precipitation or adsorption to glassware), and the LogP value is rejected.
    

ExperimentalWorkflow S1 Step 1: Compound Synthesis (Difluoromethyl Isoxazole) S2 Step 2: 1H NMR Titration (Measure Chemical Shift Δδ) S1->S2 S3 Step 3: Shake-Flask Method (Octanol/Water Partitioning) S1->S3 S4 Step 4: Abraham's H-Bond Acidity Parameter (A) Calc S2->S4 S5 Step 5: LogP Calculation S3->S5 S6 Final Validation: Lipophilic HBD Profile S4->S6 S5->S6

Fig 2. Self-validating experimental workflow for quantifying HBD acidity and lipophilicity.

Conclusion

The difluoromethyl isoxazole motif represents a triumph of rational physical organic chemistry applied to drug design. By leveraging the electron-withdrawing nature of the isoxazole ring, chemists can sufficiently polarize the


 bond to act as a viable hydrogen bond donor, without sacrificing the profound lipophilicity and metabolic stability imparted by the fluorine atoms. When validated through rigorous, self-correcting NMR and partitioning protocols, this functional group proves to be a superior bioisostere for traditional, metabolically vulnerable HBDs.

References

  • Zafrani, Y. et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.
  • Benchchem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Benchchem Research Insights.
  • National Institutes of Health (PMC). "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." PMC Archive.

Comparative Reactivity Guide: 3-Bromo vs. 3-Iodo Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process engineers, the choice between 3-bromo and 3-iodoisoxazole intermediates is rarely a simple matter of reactivity. While 3-iodoisoxazoles offer superior kinetics in palladium-catalyzed cross-couplings (often proceeding at room temperature), they suffer from photolytic instability and higher costs. 3-bromoisoxazoles are robust, cost-effective, and commercially abundant but often require specialized bulky phosphine ligands (e.g.,


, XPhos) or elevated temperatures to overcome the higher activation energy of oxidative addition at the electron-deficient C3 position.

The Critical Differentiator: In Lithium-Halogen Exchange (Li-HE), the 3-iodo variant allows for exchange at extremely low temperatures (-100 °C to -78 °C), which is crucial to avoid the isoxazole ring fragmentation (N-O bond cleavage) that plagues the slower exchanging 3-bromo analogs.

Decision Matrix: When to Use Which?
Feature3-Bromo Isoxazole 3-Iodo Isoxazole
Primary Use Case Large-scale GMP synthesis; Cost-sensitive projects.Late-stage functionalization; mild condition requirements.
Suzuki Coupling Requires heat (>60°C) or bulky ligands.Works at RT; standard ligands (

) often suffice.
Sonogashira Sluggish; requires Cu-cocatalyst + heat.Excellent; often Cu-free possible or RT.
Lithiation (Li-HE) High Risk: Slower exchange competes with ring cleavage.Preferred: Fast exchange outcompetes ring cleavage.
Stability High (shelf-stable).Low (light/heat sensitive; store in dark/cold).

Mechanistic Foundation & Causality

The reactivity difference stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) and the electronic environment of the isoxazole C3 position.

Electronic Environment

The isoxazole C3 position is


 to the ring nitrogen (

bond). Unlike the C4 position (which behaves like a nucleophilic aromatic center), C3 is electron-deficient.
  • Consequence: Oxidative addition (OA) of Pd(0) into the C3-X bond is electronically less favored than at C4.

  • Impact: The weaker C-I bond becomes a necessary lever to drive the reaction when the electronic bias is unfavorable.

Bond Dissociation Energy (BDE)
  • C3-Br: ~78 kcal/mol (Estimated)[1]

  • C3-I: ~63 kcal/mol (Estimated)

  • Mechanistic Implication: In Pd-catalyzed cycles, OA is the rate-determining step (RDS) for 3-bromoisoxazoles. For 3-iodoisoxazoles, the barrier is significantly lower, often shifting the RDS to transmetallation.

The "Isoxazole Trap": Ring Cleavage

A unique hazard in isoxazole chemistry is the lability of the N-O bond toward reducing agents and strong nucleophiles (like organolithiums).

  • Pathway A (Desired): Halogen-Metal Exchange.[1]

  • Pathway B (Fatal): Nucleophilic attack at C3 or deprotonation leading to N-O cleavage (forming enamino ketones/nitriles).

  • Causality: Since Iodine exchanges orders of magnitude faster than Bromine, 3-iodoisoxazoles allow the desired Pathway A to complete before Pathway B initiates.

IsoxazoleReactivity Start 3-Halo-Isoxazole Pd_Cycle Pd(0) Catalysis Start->Pd_Cycle Li_Exchange Lithium-Halogen Exchange (n-BuLi) Start->Li_Exchange OxAdd Oxidative Addition (Rate Determining for Br) Pd_Cycle->OxAdd Li_Intermed 3-Lithio-Isoxazole (Transient) Li_Exchange->Li_Intermed Fast for I Slow for Br Ring_Open Ring Cleavage (N-O Breakage) Li_Exchange->Ring_Open Competes if Exchange is Slow (Br) Prod_Couple Cross-Coupled Product OxAdd->Prod_Couple I > Br >> Cl Li_Intermed->Ring_Open If Temp > -60°C Prod_Li Electrophile Trapped Product Li_Intermed->Prod_Li Quench (E+)

Caption: Divergent reaction pathways for 3-haloisoxazoles. Note the competition between productive lithiation and destructive ring cleavage, which is mitigated by the faster kinetics of the iodo-substituent.

Comparative Analysis: Cross-Coupling

Suzuki-Miyaura Coupling

The Suzuki coupling is the workhorse for arylation at C3.

  • 3-Iodo Performance:

    • Conditions:

      
       (1-3 mol%), 
      
      
      
      , DME/H2O, 25–60 °C.
    • Yields: Typically 85–95%.

    • Advantage: Tolerates steric bulk at C4 (e.g., 4-methyl-3-iodoisoxazole).

  • 3-Bromo Performance:

    • Conditions: Requires active Pd species.

      
       + SPhos  or XPhos ; or 
      
      
      
      at reflux (80–100 °C).
    • Yields: 70–90% (often requires longer reaction times).

    • Limitation: If the isoxazole has a bulky group at C4, the C3-Br coupling yield drops precipitously without specialized ligands due to steric hindrance slowing the already difficult oxidative addition.

Sonogashira Coupling

Connecting alkynes to the C3 position.

Parameter3-Iodo Isoxazole3-Bromo Isoxazole
Catalyst Loading Low (1-2 mol% Pd)High (5 mol% Pd)
Copper Req. Often Cu-free possibleMandatory CuI co-catalyst
Temperature Room Temperature60–90 °C
Side Reactions MinimalHomocoupling of alkyne (Glaser) due to slow OA

Experimental Protocols

Protocol A: Suzuki Coupling of 3-Bromoisoxazole (Challenging Substrate)

Context: This protocol uses a bulky biaryl phosphine ligand to facilitate oxidative addition at the electron-poor C3 position.

Reagents:

  • 3-Bromo-5-methylisoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     (2 mol%)
    
  • XPhos (4 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Step-by-Step:

  • Pre-complexation: In a vial, mix

    
     and XPhos in a small amount of dioxane under Argon. Stir for 5 mins at RT (solution turns from purple to orange/brown).
    
  • Loading: Add the 3-bromoisoxazole, boronic acid, and potassium phosphate to a reaction vessel equipped with a condenser.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: 3-bromo substrates often show unreacted starting material if the catalyst dies; XPhos minimizes this.

Protocol B: Lithium-Halogen Exchange of 3-Iodoisoxazole

Context: Critical temperature control is required to prevent ring fragmentation.

Reagents:

  • 3-Iodo-5-substituted-isoxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or i-PrMgCl (TurboGrignard)

  • Electrophile (e.g., Benzaldehyde)[2]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask under

    
    . Add 3-iodoisoxazole and THF.
    
  • Cooling: Cool strictly to -78 °C (Dry ice/Acetone). Note: For 3-bromo analogs, cooling to -100 °C (liq.

    
    /Et2O) is recommended.
    
  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Observation: The exchange with Iodine is complete within < 5 minutes. (Bromine would take 15-30 mins, risking ring opening).

  • Trapping: Add the electrophile immediately after the exchange period.

  • Quench: Stir for 30 mins at -78 °C, then quench with sat.

    
    before allowing the bath to warm.
    
  • Why this works: The fast kinetics of I/Li exchange beat the thermodynamic drive to cleave the N-O bond.

Synthesis & Availability

Understanding where these intermediates come from aids in planning.

SynthesisFlow cluster_direct Direct Route (Less Common for 3-I) Oxime Aldoxime / Nitroalkane NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Oxidation/Dehydration Isox_Br 3-Bromo-Isoxazole (Direct Cyclization) NitrileOxide->Isox_Br + Vinyl Bromide (Cycloaddition) Isox_I 3-Iodo-Isoxazole NitrileOxide->Isox_I + Vinyl Iodide Alkyne Alkyne / Alkenyl Halide Isox_Br->Isox_I Finkelstein (NaI, CuI) or Lithiation/I2

Caption: 3-Bromoisoxazoles are typically the primary cyclization products. 3-Iodo derivatives are often synthesized via functional group interconversion from the bromide.

References

  • Sakamoto, T., et al. (1981).[3] "Palladium-catalyzed cross-coupling reactions of halo-isoxazoles." Heterocycles. Link (Foundational work establishing 4-halo vs 3-halo reactivity).

  • Waldo, J. P., & Larock, R. C. (2005).[4] "Synthesis of Isoxazoles via Electrophilic Cyclization." Journal of Organic Chemistry. Link (Describes synthesis of iodo-isoxazoles).

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. Link (Protocol for activating deactivated 3-bromoheterocycles).

  • Begtrup, M., et al. (2006). "Metal-Halogen Exchange in Heterocycles." Tetrahedron. Link (Detailed kinetics on Li-exchange vs ring cleavage).

  • BenchChem Application Note. "Comparative Reactivity of Halo-Heterocycles." Link (General reactivity trends).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Bromo-5-(difluoromethyl)isoxazole (Molecular Formula: C₄H₂BrF₂NO).[1] As a halogenated heterocyclic compound, this substance requires rigorous disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are synthesized from established safety principles for halogenated organic waste and data from structurally analogous compounds, providing a robust framework for risk mitigation.

Part 1: Hazard Profile and Immediate Safety Concerns

  • Halogenated Heterocycle: The presence of a bromine atom classifies this compound as a halogenated organic substance.[2] Such compounds are often toxic, environmentally persistent, and can produce hazardous decomposition products like hydrogen bromide (HBr) and bromine gas upon improper handling or incineration.[3]

  • Difluoromethyl Group: The -CHF₂ group introduces properties of organofluorine compounds.[4] Thermal decomposition can lead to the release of highly corrosive and toxic gaseous hydrogen fluoride (HF).[3] The incorporation of fluoroalkyl groups can also significantly alter the molecule's biological activity and metabolic stability.[1][4]

  • Isoxazole Core: The isoxazole ring is a common motif in many biologically active pharmaceuticals.[5] While the ring itself has a defined chemistry, the attached functional groups dictate the overall hazard profile.

Based on data from similar halogenated and fluorinated chemicals, personnel must assume this compound presents significant potential hazards.[6]

Mandatory Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle 3-Bromo-5-(difluoromethyl)isoxazole within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure no skin is exposed.[3]

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Part 2: Quantitative Hazard Summary

The following table summarizes the probable hazard classifications for 3-Bromo-5-(difluoromethyl)isoxazole, extrapolated from structurally related compounds. This information should be used to inform handling and disposal procedures.

Hazard ClassificationGHS CodeDescriptionSource Analogy
Acute Oral ToxicityH302Harmful if swallowed.[8]
Skin IrritationH315Causes skin irritation.[8][9]
Serious Eye IrritationH319Causes serious eye irritation.[8]
Aquatic Hazard (Acute & Chronic)H410Very toxic to aquatic life with long lasting effects.[3][9]

Part 3: Step-by-Step Disposal Protocol

The primary disposal route for 3-Bromo-5-(difluoromethyl)isoxazole is through a licensed hazardous waste management company. The guiding principle is to classify and handle it as halogenated organic waste .[2][6]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Classification:

    • Immediately classify any waste containing 3-Bromo-5-(difluoromethyl)isoxazole, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), as "Halogenated Organic Waste."[2]

  • Waste Segregation (Critical Step):

    • Rationale: Segregating halogenated waste from non-halogenated streams is crucial for both safety and cost. The high-temperature incineration required for halogenated compounds is significantly more expensive.[2] Mixing waste streams elevates disposal costs for the entire volume. Furthermore, mixing with incompatible chemicals like acids or oxidizers can trigger dangerous reactions.[3]

    • Procedure:

      • Designate a specific, dedicated waste container for halogenated organic liquids or solids.[10]

      • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexanes, ethanol).[2]

      • DO NOT mix with aqueous waste, strong acids, bases, or oxidizing agents.[3][10]

  • Containerization:

    • Select a robust, chemically compatible container with a secure, tight-fitting screw cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[2]

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

  • Labeling:

    • Label the waste container before the first drop of waste is added.[10]

    • The label must be clear and indelible, containing the following information:

      • The words "HAZARDOUS WASTE ".[6]

      • The full chemical name: "3-Bromo-5-(difluoromethyl)isoxazole ". Do not use abbreviations.[10]

      • A list of all other constituents and their approximate percentages.[2]

      • The appropriate hazard pictograms (e.g., GHS07 for harmful, GHS09 for environmental hazard).

      • The name of the principal investigator or laboratory contact.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA must be in a well-ventilated area, away from heat or ignition sources, and within secondary containment to control potential leaks.[2]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

    • The required final disposal method is high-temperature incineration (typically >1200 K or 927°C) at a specialized facility equipped with scrubbers and afterburners.[12]

    • Rationale: This method is essential to ensure the complete thermal decomposition of the carbon-bromine and carbon-fluorine bonds, converting them into inorganic compounds (CO₂, H₂O, HBr, HF). The facility's flue gas treatment systems then neutralize these acidic gases, preventing the release of the parent compound, dioxins, or furans into the environment.[12]

Part 4: Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area. If the spill is large or in a poorly ventilated space, activate the fire alarm and evacuate the building.

  • Control and Contain (If Safe to Do So):

    • Wearing full PPE, prevent the spread of the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection:

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[3][9]

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[6]

    • All materials used for decontamination (wipes, swabs, etc.) must be collected and disposed of as halogenated hazardous waste.[6]

  • Reporting: Report the incident to your institution's EHS department in accordance with local policy.

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 3-Bromo-5-(difluoromethyl)isoxazole waste.

DisposalWorkflow start Identify Waste: 3-Bromo-5-(difluoromethyl)isoxazole assess Assess Hazards (Analog SDS & Functional Groups) start->assess Step 1 classify Classify as: 'Halogenated Organic Waste' assess->classify Step 2 segregate Segregate from Non-Halogenated, Aqueous, & Reactive Waste classify->segregate Step 3 containerize Containerize & Label (Secure, Compatible, Fully Detailed Label) segregate->containerize Step 4 store Store in Designated SAA (Secondary Containment, Ventilated) containerize->store Step 5 arrange Arrange Pickup via EHS or Certified Contractor store->arrange Step 6 incinerate Final Disposal: High-Temperature Incineration arrange->incinerate Step 7

Caption: Logical workflow for the safe disposal of 3-Bromo-5-(difluoromethyl)isoxazole.

References

  • Safety Data Sheet for 1,Bromo-3,5-difluorobenzene. Source: Fisher Scientific.

  • 3-Bromo-5-(difluoromethyl)isoxazole Product Page. Source: Benchchem.

  • 3-Bromo-5-(4-fluorophenyl)isoxazole Safety Information. Source: Sigma-Aldrich.

  • Material Safety Data Sheet for 3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole. Source: Chemicea.

  • Safety Data Sheet for Isoxazole. Source: Fisher Scientific.

  • Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Source: Benchchem.

  • Safety Data Sheet for 6-Bromo-2,3-difluorobenzonitrile. Source: ChemScene.

  • Halogenated Solvents in Laboratories. Source: Temple University, Campus Operations.

  • Disposal of Chemical Waste. Source: University of Cambridge, Safety Office.

  • Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Source: ResearchGate.

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Source: Alfa Chemistry.

  • A review of isoxazole biological activity and present synthetic techniques. Source: ResearchGate.

  • Decontamination – Knowledge and References. Source: Taylor & Francis.

Sources

Personal protective equipment for handling 3-Bromo-5-(difluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

3-Bromo-5-(difluoromethyl)isoxazole is a specialized heterocyclic building block, primarily valued in medicinal chemistry as a bioisostere for phenyl rings or carboxylic acids due to the lipophilic and metabolic stability conferred by the difluoromethyl (


) group.

While specific toxicological data (LD50) for this exact intermediate is often limited in public registries, its structural motifs dictate a High-Caution handling protocol. As a Senior Scientist, I categorize this compound under "Potent & Reactive Intermediates" requiring strict adherence to the Precautionary Principle .

Chemical Hazard Analysis
Structural MotifHazard ImplicationCritical Safety Measure
Isoxazole Core Potential biological activity; often skin/eye irritant.[1][2][3][4]Treat as a potential sensitizer. Avoid inhalation.
C-Br Bond Electrophilic site (alkylating potential); reactive in cross-couplings.Segregated Waste: Dispose of as halogenated organic waste.

Group
Thermal Stability Warning: Generally stable to hydrolysis, but releases Hydrogen Fluoride (HF) and Carbonyl Fluoride upon combustion or strong acidic decomposition.Fire Safety: In case of fire, self-contained breathing apparatus (SCBA) is mandatory. Calcium Gluconate gel should be available in the lab first-aid kit.

Hierarchy of Controls & Engineering

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Primary Containment (Fume Hood):

    • All open handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

    • Static Warning: Fluorinated heterocycles often carry significant static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal (aerosolization).

  • Inert Atmosphere:

    • While the compound is air-stable, the reactions involving the C-Br bond (e.g., Suzuki-Miyaura) are oxygen-sensitive. Handle under Nitrogen or Argon to prevent side reactions that could generate unknown volatile byproducts.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient logic for halogenated heterocycles. The following protocol is based on permeation breakthrough dynamics .

Glove Selection Logic
  • The Problem: Standard thin nitrile (4 mil) provides excellent dexterity but degrades rapidly (<5 mins) when exposed to halogenated solvents (DCM, Chloroform) often used to dissolve this isoxazole.

  • The Solution:

    • Routine Handling (Solid): Disposable Nitrile (minimum 5 mil).

    • Solution Handling (DCM/Chloroform): Double Gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Dexterity).

      • Outer Layer: Laminate (e.g., Silver Shield™) or Thick Neoprene (Chemical Resistance).

PPE Specification Table
ComponentStandard Operation (mg scale)Scale-Up / High Risk (>10g or Spills)Scientific Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses fail to protect against aerosols or splashes that run down the forehead.
Hands Nitrile (Double-gloved recommended)Laminate / Barrier Gloves Halogenated organics permeate nitrile rapidly. Barrier gloves offer >4hr breakthrough time.
Respiratory Fume Hood (No respirator needed)Full-Face Respirator (OV/AG Cartridge)"OV/AG" (Organic Vapor / Acid Gas) cartridges are required due to potential HBr/HF evolution.
Body Cotton Lab Coat (Buttoned)Tyvek® Suit + ApronPrevent accumulation of fluorinated dust on personal clothing.

Operational Protocols

A. Weighing & Transfer (The "Static" Protocol)
  • Context: The

    
     group contributes to high static electricity, causing the powder to "jump" or cling to spatulas.
    
  • Step-by-Step:

    • Place the balance inside the fume hood.

    • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.

    • Do not use plastic weighing boats if possible; glass or aluminum boats reduce static cling.

    • Clean the balance area immediately with a wet tissue (solvent-dampened) to capture invisible dust.

B. Reaction Setup
  • Secure the reaction vessel (flask/vial) before adding the solid.

  • Add solvent slowly down the side of the vessel to wash down any adherent powder.

  • Quenching: If using reactive reagents (e.g., n-BuLi for lithium-halogen exchange), quench carefully at low temperature. The isoxazole ring can cleave under strong reducing conditions, releasing reactive oximes.

C. Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Fluorine and Bromine."

  • Segregation: Do not mix with strong acids. Acidification of the waste stream could liberate HF or HBr over time.

Emergency Response & Visualization

Scenario: Thermal Decomposition or Fire

If this compound burns, it produces Hydrogen Fluoride (HF) .[3] Standard fire smoke inhalation protocols are insufficient.

  • Action: Evacuate immediately.

  • First Responders: Must be informed of "Potential Fluoride Gas" risk.

Workflow: Accidental Exposure Response

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale WashSkin Flush with Water (15 Minutes) Skin->WashSkin WashEye Flush at Eyewash Stn (15 Minutes) Eye->WashEye FreshAir Move to Fresh Air (Support Breathing) Inhale->FreshAir CalGlu Apply Calcium Gluconate? (Only if Thermal/HF suspected) WashSkin->CalGlu Medical Seek Medical Attention (Bring SDS) WashEye->Medical FreshAir->Medical CalGlu->Medical Yes/No

Figure 1: Immediate response workflow.[2] Note the specific decision point for Calcium Gluconate, reserved for scenarios where thermal decomposition may have generated HF.

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Isoxazole Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., Enamine, Combi-Blocks, or Sigma-Aldrich) as impurity profiles can alter hazard classifications.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.